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  • Product: 3,3-Dimethyl-5-oxovaleric acid
  • CAS: 77514-27-3

Core Science & Biosynthesis

Foundational

3,3-Dimethyl-5-oxovaleric acid chemical structure and properties

Whitepaper: 3,3-Dimethyl-5-oxovaleric Acid (CAS 77514-27-3) – Structural Dynamics, Synthesis, and Applications in Advanced API Design Introduction As an application scientist bridging the gap between bench chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: 3,3-Dimethyl-5-oxovaleric Acid (CAS 77514-27-3) – Structural Dynamics, Synthesis, and Applications in Advanced API Design

Introduction As an application scientist bridging the gap between bench chemistry and scalable drug development, I frequently encounter the need for bifunctional linkers that offer both versatile reactivity and metabolic stability. 3,3-Dimethyl-5-oxovaleric acid (CAS: 77514-27-3) is a prime example of such a molecule[1]. Featuring both a terminal carboxylic acid and an aldehyde group, this compound serves as a highly versatile building block in organic synthesis. This whitepaper deconstructs its physicochemical profile, details a self-validating protocol for its synthesis, and explores the mechanistic rationale behind its utility in advanced Active Pharmaceutical Ingredient (API) design.

Chemical Structure & Physicochemical Properties

Understanding the physical constraints and properties of a reagent is the first step in designing robust synthetic routes. 3,3-Dimethyl-5-oxovaleric acid is an aldehydic acid with the molecular formula C₇H₁₂O₃[1]. The presence of the gem-dimethyl group at the C3 position significantly alters its physical properties compared to linear valeric acid derivatives, generally increasing its lipophilicity and boiling point[2].

Table 1: Quantitative Physicochemical Data of 3,3-Dimethyl-5-oxovaleric Acid

PropertyValue
Chemical Name 3,3-Dimethyl-5-oxovaleric acid
Synonyms 3,3-Dimethyl-5-oxopentanoic acid
CAS Number 77514-27-3
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Density 1.059 g/cm³
Boiling Point 269.2 ºC at 760 mmHg
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

(Data synthesized from chemical databases[1][2])

Mechanistic Synthesis & Experimental Protocols

The standard and most reliable synthesis of 3,3-dimethyl-5-oxovaleric acid relies on the alkaline hydrolysis of its ester precursor, ethyl 3,3-dimethyl-5-oxopentanoate[3].

Causality in Experimental Design: The primary challenge in this synthesis is the selective hydrolysis of the ester moiety without degrading the sensitive terminal aldehyde. A mild aqueous-methanolic potassium hydroxide (KOH) system is selected over harsh acidic hydrolysis. Acidic conditions at elevated temperatures risk aldehyde polymerization or unwanted acetal formation with the methanol solvent. Furthermore, the gem-dimethyl group provides critical steric hindrance that prevents α -deprotonation at the C4 position, thereby suppressing unwanted self-condensation (aldol reactions) under basic conditions[3].

Step-by-Step Methodology: Alkaline Hydrolysis Objective: Isolate 3,3-dimethyl-5-oxovaleric acid via selective ester cleavage.

  • Reaction Setup: Dissolve 1.50 g (8.71 mmol) of ethyl 3,3-dimethyl-5-oxopentanoate in 50 mL of methanol in a round-bottom flask. Add 1 mL of deionized water to facilitate the solubility of the hydroxide base[3].

  • Base Addition: Introduce 1.0 g (17.8 mmol, ~2.0 equiv) of KOH to the solution. Rationale: The ~2.0 equivalents of base ensure complete consumption of the ester while maintaining a basic environment that stabilizes the resulting carboxylate salt[3].

  • Incubation: Stir the reaction mixture continuously at room temperature (20–25 °C) for 4.5 hours. Rationale: Room temperature kinetics are sufficient for primary ester hydrolysis; avoiding heat prevents thermal degradation of the aldehyde[3].

  • Quenching & Acidification: Dilute the mixture with water, then carefully add aqueous hydrochloric acid (HCl, 1M) dropwise until the solution becomes acidic (pH ~2-3). Rationale: Acidification protonates the intermediate potassium 3,3-dimethyl-5-oxopentanoate, rendering the target compound neutral and lipophilic for organic extraction[3].

  • Extraction: Extract the aqueous layer repeatedly with methylene chloride (CH₂Cl₂). Combine the organic layers.

  • Washing & Drying: Wash the combined organic extract with a saturated aqueous sodium chloride (brine) solution to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄)[3].

  • Concentration & Validation: Filter off the drying agent and remove the volatile solvent under reduced pressure (rotary evaporation).

Self-Validation Checkpoint: The protocol should afford ~1.05 g (84% crude yield) of the target acid. The product's integrity must be verified via ¹H-NMR spectroscopy, specifically confirming the preservation of the aldehyde proton (~9.7 ppm) and the gem-dimethyl singlet (~1.1 ppm)[3].

SynthesisWorkflow Ester Ethyl 3,3-dimethyl-5-oxopentanoate Hydrolysis Alkaline Hydrolysis (KOH, MeOH/H2O) Ester->Hydrolysis Base addition Acidification Acidification (Aqueous HCl) Hydrolysis->Acidification Quench & Protonation Extraction Extraction & Drying (CH2Cl2, MgSO4) Acidification->Extraction Phase separation Product 3,3-Dimethyl-5-oxovaleric acid Extraction->Product Solvent removal

Figure 1: Synthetic workflow for 3,3-dimethyl-5-oxovaleric acid via alkaline hydrolysis.

Reactivity & Applications in Medicinal Chemistry

The true power of 3,3-dimethyl-5-oxovaleric acid lies in its orthogonal reactivity and its unique structural topology.

The Mechanistic Advantage of the gem-Dimethyl Group In molecular design, the inclusion of a gem-dimethyl group at the C3 position is a calculated pharmacokinetic and thermodynamic choice:

  • Thorpe-Ingold Effect: The bulky methyl groups compress the internal bond angle of the C2-C3-C4 chain, bringing the C1 carboxyl and C5 aldehyde groups into closer spatial proximity. This pre-organization is highly advantageous when synthesizing macrocycles or cyclic intermediates.

  • Metabolic Shielding: In physiological environments, linear valeric acid derivatives are susceptible to rapid β -oxidation. The steric bulk of the 3,3-dimethyl substitution effectively blocks metabolic enzymes from accessing the β -carbon, thereby extending the half-life of the resulting drug construct.

Bifunctional Reactivity in API Design Because the molecule possesses both an electrophilic aldehyde and a carboxylic acid, it acts as a versatile bridging linker in complex drug molecules[4]:

  • C5 Aldehyde: Readily undergoes reductive amination with primary or secondary amines to form stable alkylamine linkages. It is also a prime candidate for Wittig olefinations to extend the carbon scaffold.

  • C1 Carboxylic Acid: Can be activated (e.g., via EDC/NHS or HATU) for standard peptide coupling (amidation) or esterification.

For instance, patent literature highlights its use in synthesizing complex pentacyclic derivatives, where the acid acts as a crucial linker connecting amine-bearing pharmacophores to a lipophilic core[4].

Reactivity Core 3,3-Dimethyl-5-oxovaleric acid Aldehyde C5 Aldehyde Group Core->Aldehyde Carboxyl C1 Carboxylic Acid Group Core->Carboxyl GemDimethyl C3 gem-Dimethyl Group Core->GemDimethyl RedAm Reductive Amination Aldehyde->RedAm Amidation Amidation / Esterification Carboxyl->Amidation Thorpe Thorpe-Ingold Effect GemDimethyl->Thorpe

Figure 2: Structural topology and divergent reactivity pathways of the bifunctional core.

Conclusion

3,3-Dimethyl-5-oxovaleric acid is far more than a simple aliphatic chain; it is a highly engineered chemical tool. By combining orthogonal reactive sites (aldehyde and carboxylic acid) with the conformational and metabolic benefits of a gem-dimethyl group, it enables the synthesis of highly stable, complex APIs. Adhering to the mild, room-temperature hydrolysis protocol ensures high-fidelity access to this compound, safeguarding its reactive functional groups for downstream applications.

References

  • Guidechem. "3,3-Dimethyl-5-Oxopentanoic Acid 77514-27-3 wiki." Guidechem.
  • PrepChem. "Synthesis of 3,3-dimethyl-5-oxopentanoic acid." PrepChem.
  • Chemsrc. "3,3-dimethyl-5-oxovaleric acid | CAS#:77514-27-3." Chemsrc.
  • PubChem. "US10064873, Example 23 | C49H75ClN2O6 | CID 89635169." National Institutes of Health (NIH).

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-5-oxovaleric Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethyl-5-oxovaleric acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethyl-5-oxovaleric acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and offer insights into data interpretation.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 3,3-dimethyl-5-oxovaleric acid is a critical physicochemical parameter that influences its bioavailability, formulation, and purification. This guide addresses the notable absence of specific quantitative solubility data for 3,3-dimethyl-5-oxovaleric acid in the public domain by providing a robust framework for its determination. By understanding the molecular structure and leveraging established principles of solubility, we can predict its behavior and design effective experimental protocols. This document serves as a practical, hands-on manual for generating reliable solubility data and applying it in a research and development setting.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To predict the solubility of 3,3-dimethyl-5-oxovaleric acid, we must first analyze its molecular structure.

Molecular Structure of 3,3-Dimethyl-5-oxovaleric Acid:

Key functional groups and structural features influencing solubility:

  • Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar protic solvents.

  • Ketone (C=O): The ketone group is also polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.

  • Dimethyl Group (-C(CH3)2-): The gem-dimethyl group introduces a region of non-polarity to the molecule.

  • Alkyl Chain: The carbon backbone of the molecule is non-polar.

The presence of both polar (carboxylic acid, ketone) and non-polar (dimethyl group, alkyl chain) moieties makes 3,3-dimethyl-5-oxovaleric acid an amphiphilic molecule. Its solubility will therefore be a balance between these competing characteristics.

Predicted Solubility in Common Organic Solvents:

Based on the structural analysis, we can make the following qualitative predictions:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions with the carboxylic acid group. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be good solvents due to their ability to accept hydrogen bonds and their high polarity.

  • Moderate Solubility: Solvents of intermediate polarity, such as acetone and ethyl acetate, are expected to show moderate solvating power. The ketone and ester functionalities of these solvents can interact with the polar groups of the solute, while their alkyl portions can interact with the non-polar parts.

  • Low to Negligible Solubility: Non-polar solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents for 3,3-dimethyl-5-oxovaleric acid. The energy required to break the strong solute-solute interactions (hydrogen bonding in the solid state) would not be compensated by the weak van der Waals forces established with these non-polar solvents.

Experimental Determination of Solubility

The following section outlines a detailed, step-by-step protocol for the quantitative determination of the solubility of 3,3-dimethyl-5-oxovaleric acid. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

Materials:

  • 3,3-Dimethyl-5-oxovaleric acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Deionized water (for cleaning)

Equipment:

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if the compound is volatile or can be derivatized.

  • Volumetric flasks and pipettes

Experimental Workflow

A graphical representation of the experimental workflow is provided below:

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil Agitate at constant temperature prep3->equil sample1 Centrifuge to separate solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 sample4 Analyze by HPLC/GC sample3->sample4 data2 Calculate concentration sample4->data2 data1 Generate calibration curve data1->data2

Caption: Experimental workflow for determining the solubility of 3,3-dimethyl-5-oxovaleric acid.

Detailed Protocol

This protocol is based on the "excess solid" or shake-flask method, a widely accepted technique for solubility determination.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,3-dimethyl-5-oxovaleric acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a series of standard solutions of 3,3-dimethyl-5-oxovaleric acid of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of 3,3-dimethyl-5-oxovaleric acid in the diluted samples by interpolating their analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 3,3-dimethyl-5-oxovaleric acid in the original undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 3,3-Dimethyl-5-oxovaleric Acid at 25 °C

Organic SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (g/L)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
AcetonePolar AproticModerateTo be determined
Ethyl AcetateModerately PolarModerateTo be determined
TolueneNon-polarLowTo be determined
HexaneNon-polarLowTo be determined

Causality and Self-Validation

The described protocol incorporates several features to ensure the trustworthiness and accuracy of the results:

  • Use of Excess Solute: This guarantees that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • Filtration of Supernatant: This step is crucial to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • Validated Analytical Method: The use of a validated HPLC or GC method ensures that the quantification of the solute is accurate and reliable. The linearity, accuracy, and precision of the analytical method should be established prior to sample analysis.

Conclusion

References

  • Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery.
Exploratory

Mechanism of Formation for 3,3-Dimethyl-5-oxovaleric Acid: A Comprehensive Technical Guide

Executive Summary 3,3-Dimethyl-5-oxovaleric acid (IUPAC: 3,3-dimethyl-5-oxopentanoic acid; CAS: 77514-27-3) is a highly versatile bifunctional building block featuring a terminal carboxylic acid, a sterically directing C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Dimethyl-5-oxovaleric acid (IUPAC: 3,3-dimethyl-5-oxopentanoic acid; CAS: 77514-27-3) is a highly versatile bifunctional building block featuring a terminal carboxylic acid, a sterically directing C3 gem-dimethyl group, and a reactive terminal aldehyde. It is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including dibenzothiazepine derivatives for CNS disorders and artificial macrocyclic scaffolds.

Due to the inherent reactivity of the terminal aldehyde (which is prone to aldol condensation and oxidation), the formation of this molecule requires a meticulously controlled synthetic cascade. As a Senior Application Scientist, I have structured this guide to elucidate the retrosynthetic logic, the electron-pushing mechanisms, and the field-proven protocols required to synthesize this compound with high fidelity.

Retrosynthetic Strategy & Pathway Architecture

The structural mapping of the 5-carbon chain and the C3 gem-dimethyl group points directly to 3,3-dimethylglutaric anhydride as the optimal starting material. The synthesis is a four-step cascade designed to differentiate the two symmetrical carbonyl groups of the anhydride.

  • Desymmetrization: Ring opening with ethanol to yield monoethyl 3,3-dimethylglutarate.

  • Chemoselective Reduction: Targeted reduction of the carboxylic acid to a primary alcohol using Borane-THF.

  • Mild Oxidation: Conversion of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP).

  • Saponification: Base-catalyzed hydrolysis of the ester to reveal the final carboxylic acid.

Synthetic_Pathway A 3,3-Dimethylglutaric Anhydride B Monoethyl 3,3-dimethylglutarate A->B EtOH, Base Ring Opening C Ethyl 5-hydroxy- 3,3-dimethylpentanoate B->C BH3-THF Reduction D Ethyl 3,3-dimethyl- 5-oxopentanoate C->D DMP, CH2Cl2 Oxidation E 3,3-Dimethyl- 5-oxovaleric acid D->E KOH, MeOH/H2O Saponification

Fig 1: Four-step synthetic pathway from 3,3-dimethylglutaric anhydride to the target oxovaleric acid.

Mechanistic Elucidation of Key Transformations

Mild Oxidation via Dess-Martin Periodinane (Step 3)

To convert ethyl 5-hydroxy-3,3-dimethylpentanoate to ethyl 3,3-dimethyl-5-oxopentanoate, a mild oxidant is mandatory. Harsh oxidants (like Jones reagent) would cause over-oxidation to the di-acid, while Swern oxidation requires cryogenic temperatures (-78 °C) and produces noxious dimethyl sulfide.

Mechanism: DMP operates via a ligand exchange mechanism. The primary alcohol displaces an acetate ligand on the hypervalent iodine(V) center. An intramolecular proton transfer occurs where the displaced acetate acts as a base, abstracting the alpha-proton from the alcohol. This triggers a cascade of electron rearrangement: the C=O double bond forms, and the iodine is reduced from I(V) to I(III), eliminating the iodinane byproduct.

DMP_Mechanism A Primary Alcohol (Substrate) C Ligand Exchange Intermediate A->C - AcOH B Dess-Martin Periodinane (Iodine V) B->C - AcOH D Alpha-Proton Abstraction C->D Acetate acts as base E Aldehyde Product (Ethyl 3,3-dimethyl-5-oxopentanoate) D->E C=O bond formation F Iodinane Byproduct (Iodine III) D->F Elimination

Fig 2: Mechanism of Dess-Martin oxidation showing ligand exchange and alpha-proton abstraction.

Base-Catalyzed Saponification (Step 4)

The final step requires the hydrolysis of the ethyl ester without disturbing the sensitive aldehyde.

Mechanism: This proceeds via a standard BAC​2 (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) mechanism. The hydroxide anion nucleophilically attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The intermediate collapses, ejecting the ethoxide anion, which immediately deprotonates the resulting carboxylic acid to form a stable potassium carboxylate salt. Final acidification protonates the salt to yield the free 3,3-dimethyl-5-oxovaleric acid.

Saponification A Ethyl 3,3-dimethyl- 5-oxopentanoate B Tetrahedral Intermediate A->B OH- Attack C Carboxylate Anion B->C Ethoxide Leaves D 3,3-Dimethyl- 5-oxovaleric acid C->D HCl Protonation

Fig 3: Base-catalyzed B_AC2 saponification mechanism yielding the final oxovaleric acid.

Experimental Protocols & Self-Validating Systems

The following protocols are adapted from established pharmaceutical synthesis standards [1][2] and are engineered to be self-validating.

Protocol A: Oxidation to Ethyl 3,3-dimethyl-5-oxopentanoate [2]

Causality of Design: Dichloromethane (DCM) is utilized because DMP exhibits optimal solubility and stability in halogenated solvents. The strict 0 °C temperature control suppresses the exothermic nature of the ligand exchange, preventing thermal degradation of the aldehyde.

  • Initiation: Dissolve 8.5 g (48.8 mmol) of ethyl 5-hydroxy-3,3-dimethylpentanoate in 350 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath under an argon atmosphere.

  • Oxidation: Add 22.76 g (53.7 mmol) of Dess-Martin periodinane in small portions over 15 minutes. Stir at 0 °C for 1 hour.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy white suspension as the insoluble iodine(III) byproduct precipitates, visually confirming reaction progression.

  • Quenching: Add a solution of Na2​S2​O3​ (68 g in 400 mL water) and saturated aqueous NaHCO3​ (400 mL). Stir vigorously for 10 minutes.

    • Self-Validation Check: The thiosulfate reduces unreacted DMP, and the bicarbonate neutralizes acetic acid. The biphasic mixture will turn completely clear. If the organic layer remains cloudy, quenching is incomplete.

  • Isolation: Extract with ethyl acetate (3 × 300 mL). Wash pooled organics with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield ~8.05 g (95% yield) of the aldehyde as a pale oil.

Protocol B: Saponification to 3,3-Dimethyl-5-oxovaleric acid [1]

Causality of Design: Methanol is employed as a co-solvent to bridge the solubility gap between the hydrophobic ester and the aqueous KOH. The reaction is strictly held at room temperature; applying heat would trigger an unwanted aldol condensation between the terminal aldehyde groups.

  • Reaction Setup: To a solution of 1.50 g (8.71 mmol) of ethyl 3,3-dimethyl-5-oxopentanoate in 50 mL of methanol and 1 mL of water, add 1.0 g (17.8 mmol) of potassium hydroxide.

  • Hydrolysis: Stir the mixture at room temperature for 4.5 hours.

    • Self-Validation Check: The starting ester forms an emulsion in water. As the potassium carboxylate salt forms, the mixture transitions into a homogenous, monophasic solution, visually indicating the completion of hydrolysis.

  • Acidification: Dilute the mixture with 50 mL of water. Slowly add 1M aqueous hydrochloric acid until the pH reaches 2-3.

    • Self-Validation Check: The protonated free acid is insoluble in the aqueous phase and will cause the solution to cloud or phase-separate, confirming product formation.

  • Extraction: Extract repeatedly with methylene chloride. Wash the combined organic layers with aqueous sodium chloride, dry over anhydrous MgSO4​ , and remove the solvent to afford ~1.05 g (84% crude yield) of 3,3-dimethyl-5-oxovaleric acid.

Quantitative Data & Reaction Parameters

The table below summarizes the critical parameters and expected yields for the entire synthetic cascade, providing a benchmark for process scale-up.

StepTransformationReagents & SolventsTemp (°C)Time (h)Typical YieldIn-Process Validation Method
1 Anhydride OpeningEtOH, Et3​N , Reflux801290%IR: Appearance of ester C=O stretch
2 Acid Reduction BH3​ -THF, THF0 to 25485%TLC: Disappearance of acidic streak
3 DMP OxidationDMP, CH2​Cl2​ 0195%Visual: Precipitation of I(III) species
4 SaponificationKOH, MeOH / H2​O 254.584%Visual: Homogenization of biphasic mixture

References

  • PrepChem - Synthesis of 3,3-dimethyl-5-oxopentanoic acid. Detailed laboratory protocol for the base-catalyzed saponification of ethyl 3,3-dimethyl-5-oxopentanoate. URL: [Link][1]

  • Google Patents (US9487492B2) - Dibenzothiazepine derivatives and their use in the treatment of CNS disorders. Contains the validated scale-up procedure for the Dess-Martin Periodinane oxidation of ethyl 5-hydroxy-3,3-dimethylpentanoate. URL:[2]

  • NextSDS - 3,3-dimethyl-5-oxovaleric acid Chemical Substance Information. Regulatory and chemical property grounding for CAS 77514-27-3. URL: [Link][3]

Sources

Foundational

3,3-Dimethyl-5-oxovaleric acid safety data sheet and handling guidelines

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 3,3-Dimethyl-5-oxovaleric Acid Executive Summary 3,3-Dimethyl-5-oxovaleric acid (CAS: 77514-27-3) is a highly versatile bifunctional aliphatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 3,3-Dimethyl-5-oxovaleric Acid

Executive Summary

3,3-Dimethyl-5-oxovaleric acid (CAS: 77514-27-3) is a highly versatile bifunctional aliphatic building block. In modern drug discovery, it is instrumental in the synthesis of complex molecular architectures, including novel indole OXE receptor antagonists (1)[1], aminocoumarin peptidomimetics (2)[2], and macrocyclic screening libraries via Ugi/Passerini multicomponent reactions (3)[3]. As a Senior Application Scientist, I have observed that the dual reactivity of its terminal aldehyde and carboxylic acid moieties presents unique handling challenges. This guide provides an authoritative, self-validating framework for the safe handling, storage, and synthetic integration of this critical intermediate.

Physicochemical Profiling & Mechanistic Implications

Understanding the physical properties of 3,3-dimethyl-5-oxovaleric acid is foundational to predicting its behavior during synthesis and storage.

Table 1: Physicochemical Profile of 3,3-Dimethyl-5-oxovaleric Acid

PropertyValueMechanistic & Safety Impact
CAS Number 77514-27-3 (4)[4]Primary identifier for regulatory and SDS tracking.
Molecular Formula C₇H₁₂O₃ (5)[5]Bifunctional reactivity (aldehyde + carboxylic acid).
Molecular Weight 144.17 g/mol (5)[5]Required for precise stoichiometric calculations in MCRs.
Density 1.059 g/cm³ (4)[4]Dictates phase separation dynamics during aqueous workup.
Boiling Point 269.2ºC at 760 mmHg (4)[4]Low volatility significantly reduces inhalation hazard risks.
Flash Point 130.9ºC (4)[4]Non-flammable under standard bench conditions.

Mechanistic Causality: The presence of the gem-dimethyl group at the C3 position is not merely a structural feature; it induces the Thorpe-Ingold effect. By compressing the internal bond angles, this steric bulk restricts the conformational flexibility of the aliphatic chain, effectively pre-organizing the molecule to favor cyclization. This is a critical attribute when synthesizing macrocycles (3)[3]. However, this same steric hindrance does not protect the distant terminal aldehyde (C5) from atmospheric autoxidation, necessitating stringent inert-atmosphere handling.

Toxicological Assessment & Hazard Causality

While explicit, unified GHS data for this specific intermediate can be sparse, its hazard profile is dictated by its functional groups. Understanding the why behind the hazard ensures better compliance than simply memorizing an SDS.

  • Acidic Corrosivity (Skin/Eye Irritation): The carboxylic acid moiety acts as a proton donor. Upon contact with mucosal membranes or skin, it induces a localized pH drop, leading to rapid protein denaturation and cellular irritation.

  • Aldehyde Sensitization: The unhindered terminal aldehyde is highly electrophilic. It can undergo nucleophilic attack by primary amine residues (e.g., lysine) on epidermal proteins, forming covalent Schiff bases. This haptenization process is a classic mechanism for allergic contact dermatitis.

  • Autoxidation Hazards: Exposure to atmospheric oxygen converts the aldehyde into a peroxy acid intermediate, which subsequently degrades into 3,3-dimethylglutaric acid. In concentrated scale-ups, the accumulation of peroxy species can introduce reactive oxygen species (ROS) hazards and skew reaction stoichiometry.

Self-Validating Handling & Storage Protocols

To maintain synthetic integrity and safety, protocols must be self-validating—meaning each step inherently verifies the success of the preceding one before moving forward.

Protocol 1: Storage and Pre-Reaction Validation

  • Step 1: Thermal Equilibration. Store the reagent at 2–8°C under an argon atmosphere. Before use, transfer the sealed vessel to a desiccator and allow it to reach ambient temperature (20–25°C) for 60 minutes.

    • Causality: Opening a cold vessel causes atmospheric moisture to condense on the chemical, leading to the hydration of the aldehyde into a gem-diol, which severely inhibits downstream imine formation in MCRs.

    • Self-Validation Check: The exterior of the glass vessel must be completely dry. If any condensation is visible, equilibration is incomplete.

  • Step 2: Spectroscopic Quality Control. Under a positive argon stream, withdraw a 5 mg aliquot and dissolve in anhydrous CDCl₃.

    • Causality: Confirms the absence of autoxidation before committing the reagent to a complex, expensive synthesis.

    • Self-Validation Check: The ¹H-NMR spectrum must display a distinct aldehyde proton signal (triplet, ~9.8 ppm). The appearance of a broad downfield singlet (>11 ppm) indicates degradation to 3,3-dimethylglutaric acid, mandating batch purification.

Synthetic Workflow & Emergency Response

When integrating 3,3-dimethyl-5-oxovaleric acid into a multicomponent reaction (such as an Ugi or Passerini reaction), maintaining an inert environment and controlling the quench are paramount.

Workflow N1 3,3-Dimethyl-5-oxovaleric Acid (CAS: 77514-27-3) N2 Inert Atmosphere Transfer (Argon/Nitrogen Schlenk Line) N1->N2 Thermal equilibration N3 Ugi/Passerini Multicomponent Reaction (Amine + Isocyanide Addition) N2->N3 Reagent integration N4 Controlled Quenching (Sat. NH4Cl / Mild Base) N3->N4 Reaction completion N5 Aqueous Workup & Extraction (EtOAc / Brine Wash) N4->N5 Phase separation N6 Target API / Macrocycle Intermediate N5->N6 Purification

Figure 1: Safe handling and synthetic workflow for 3,3-dimethyl-5-oxovaleric acid in MCRs.

Protocol 2: Synthetic Integration & Workup

  • Step 1: Inert Transfer. Utilize Schlenk line techniques to transfer the validated reagent into a flame-dried reaction flask.

  • Step 2: Reagent Addition. In Ugi/Passerini MCRs, add the amine and isocyanide components sequentially at 0°C.

    • Causality: Controlled addition at low temperatures prevents uncontrolled exothermic Schiff base formation and minimizes the risk of thermal runaway.

  • Step 3: Reaction Quenching. Quench the reaction using a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl provides a mild, buffered proton source that safely neutralizes reactive intermediates without causing the hydrolysis of newly formed amide or ester bonds.

Emergency Response: Spill Management In the event of a localized bench spill, standard acid neutralization protocols must be modified due to the presence of the highly reactive aldehyde.

  • Neutralization: Do not use strong bases (e.g., NaOH or KOH). Highly concentrated hydroxide ions will trigger an exothermic aldol condensation of the aldehyde moieties, generating heat and intractable polymeric resins. Instead, apply a mild, buffering base such as solid sodium bicarbonate (NaHCO₃).

  • Self-Validation Check: The cessation of CO₂ effervescence visually confirms that the carboxylic acid has been fully neutralized, rendering the spill safe for mechanical cleanup and disposal.

References

  • Chemsrc. "3,3-dimethyl-5-oxovaleric acid | CAS#:77514-27-3." Chemical Substance Database.
  • Guidechem. "3,3-Dimethyl-5-Oxopentanoic Acid 77514-27-3 wiki." Chemical Properties & Data.
  • NIH PMC. "Inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists." National Institutes of Health.
  • MDPI. "The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains." Multidisciplinary Digital Publishing Institute.
  • NIH PMC / University of Groningen. "Concise Synthesis of Macrocycles by Multicomponent Reactions." National Institutes of Health.
  • PrepChem. "Synthesis of 3,3-dimethyl-5-oxopentanoic acid." Preparative Chemistry Database.

Sources

Exploratory

Thermodynamic Stability and Tautomeric Equilibrium of 3,3-Dimethyl-5-oxovaleric Acid: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper Executive Summary In modern pharmaceutical synthesis and drug development, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper

Executive Summary

In modern pharmaceutical synthesis and drug development, bifunctional intermediates present unique thermodynamic challenges. 3,3-Dimethyl-5-oxovaleric acid (CAS: 77514-27-3), also known as 3,3-dimethyl-5-oxopentanoic acid, is a prime example of a highly dynamic building block [1]. Possessing both a terminal carboxylic acid and a terminal aldehyde separated by a gem-dimethyl substituted aliphatic chain, this molecule does not exist as a static entity. Instead, it operates within a complex thermodynamic landscape governed by ring-chain tautomerism, pH-dependent structural shifts, and oxidative vulnerabilities [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its thermodynamic behavior, map its degradation pathways, and establish a self-validating analytical framework for stability profiling.

Structural Dynamics: The Thorpe-Ingold Effect

The defining thermodynamic feature of 3,3-dimethyl-5-oxovaleric acid is its ability to undergo intramolecular cyclization. The hydroxyl oxygen of the carboxylic acid attacks the electrophilic aldehyde carbon, forming a cyclic hemiacetal-like structure (specifically, a hydroxy-lactone): 6-hydroxy-4,4-dimethyltetrahydro-2H-pyran-2-one .

The Causality of Cyclization

In unsubstituted 5-oxovaleric acid, the equilibrium between the open-chain and cyclic forms is competitive. However, the introduction of the gem-dimethyl group at the C3 position fundamentally alters the thermodynamic baseline via the Thorpe-Ingold Effect (gem-dimethyl effect).

Steric repulsion between the two bulky methyl groups compresses the internal C2–C3–C4 bond angle from a standard tetrahedral ~109.5° down to approximately 104°–106°. This angle compression physically forces the reactive terminal groups (C1 and C5) into closer spatial proximity. Consequently, the entropic penalty ( ΔS‡ ) required to achieve the cyclic transition state is drastically reduced, heavily shifting the thermodynamic equilibrium toward the cyclic hydroxy-lactone form under acidic to neutral conditions[4].

ThermodynamicPathways Open Open-Chain Form 3,3-Dimethyl-5-oxovaleric acid Cyclic Cyclic Tautomer 6-Hydroxy-4,4-dimethyltetrahydro-2H-pyran-2-one Open->Cyclic Acidic/Neutral pH (Thorpe-Ingold Effect) Oxidation Oxidation Sink 3,3-Dimethylglutaric Acid Open->Oxidation Oxidative Stress (O2/ROS) Aldol Base-Catalyzed Degradation Aldol Condensation Oligomers Open->Aldol Basic pH (>8.0) (Enolate Driven) Cyclic->Open Base-Catalyzed Ring Opening

Thermodynamic equilibrium and primary degradation pathways of 3,3-Dimethyl-5-oxovaleric acid.

Primary Degradation Pathways

Understanding the tautomeric equilibrium is critical because the molecule's stability is directly tied to which form is dominant in solution. The cyclic form acts as a thermodynamic "safe harbor," while the open-chain form exposes the reactive aldehyde to degradation [5].

Oxidative Degradation

When the open-chain form is exposed to dissolved oxygen, reactive oxygen species (ROS), or transition metals, the terminal aldehyde is rapidly oxidized to a carboxylic acid, yielding 3,3-dimethylglutaric acid [3]. Because oxidation is an irreversible thermodynamic sink, it continuously pulls the tautomeric equilibrium toward the open-chain form until the entire sample is degraded.

pH-Driven Aldol Condensation

Under basic conditions (pH > 8.0), the carboxylic acid is deprotonated to a carboxylate anion. This deprotonation completely abolishes the molecule's ability to form the cyclic hydroxy-lactone. Forced into the open-chain conformation, the alpha-protons (at C2 and C4) become susceptible to base-catalyzed enolization, leading to rapid intermolecular aldol condensation and the formation of complex oligomeric mixtures.

Quantitative Stability Profile
Environmental ConditionDominant Species in SolutionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ ) ΔG‡ of Degradation
pH 2.0 (Aqueous, 25°C)Cyclic Hydroxy-Lactone (>95%)Acid-catalyzed dehydration> 6 monthsHigh
pH 7.4 (Buffer, 25°C)Equilibrium Mixture (~80% Cyclic)Slow oxidation to Glutaric Acid~ 3 weeksModerate
pH 10.0 (Buffer, 25°C)Open-Chain Carboxylate (>99%)Aldol Condensation / Cannizzaro< 48 hoursLow
Oxidative Stress (1% H2​O2​ )Open-Chain AldehydeRapid oxidation to Glutaric Acid< 2 hoursVery Low

Data synthesis based on structural analogs and thermodynamic principles of oxopentanoic derivatives.

Experimental Methodology: Self-Validating Stability Assay

Standard LC-UV methods are fundamentally flawed for analyzing 3,3-dimethyl-5-oxovaleric acid. The acidic mobile phases used in chromatography alter the tautomeric equilibrium on the column, leading to split peaks, tailing, and inaccurate quantitation. To achieve true scientific integrity, we must employ a cryo-quenched Quantitative NMR (qNMR) and LC-MS workflow .

Step-by-Step Protocol

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 10 mg of 3,3-dimethyl-5-oxovaleric acid in 1.0 mL of deuterated buffer (e.g., D2​O adjusted to target pD, or CDCl3​ for organic profiling). Spike the solution with exactly 1.0 mg of Maleic Acid (Internal Standard).

  • Causality: Maleic acid provides a highly stable, non-reactive singlet at ~6.2 ppm in NMR, which does not overlap with the aldehyde (~9.7 ppm) or the lactol methine (~5.4 ppm) signals of our analyte. This establishes a fixed reference point for absolute quantitation.

Step 2: Thermal and pH Stress Cycling

  • Action: Incubate the sealed vials at the target stress conditions (e.g., 40°C / 75% RH equivalent in solution) for predefined time points (0, 24, 48, 72 hours).

Step 3: Cryo-Quenching (Critical Step)

  • Action: At each time point, immediately submerge the sample vial in a dry ice/acetone bath (-78°C) for 60 seconds prior to analysis.

  • Causality: The tautomeric interconversion is temperature-dependent. Cryo-quenching kinetically "freezes" the equilibrium state exactly as it was at the stress temperature, preventing the sample from re-equilibrating during the queue time before NMR acquisition.

Step 4: qNMR Acquisition

  • Action: Acquire a 1H-NMR spectrum using a 60-second relaxation delay ( D1 ).

  • Causality: A long relaxation delay ensures complete relaxation of all nuclei, guaranteeing that the integration ratios between the internal standard, the aldehyde proton (open form), and the methine proton (cyclic form) are perfectly stoichiometric.

Step 5: System Self-Validation (Mass Balance)

  • Action: Calculate the total molar sum of the open-chain form, cyclic form, and any identified degradation products (e.g., 3,3-dimethylglutaric acid).

  • Validation Rule: Compare this sum to the Maleic Acid internal standard. If the mass balance deviates from 100% ± 2%, the protocol automatically invalidates the run. A loss of mass balance indicates unquantified pathways, such as the precipitation of insoluble aldol oligomers or volatilization.

ValidationWorkflow Prep Sample Prep + Internal Std Stress pH/Temp Stress Cycling Prep->Stress Quench Cryo-Quench (-78°C) Stress->Quench Acquisition qNMR & LC-MS Acquisition Quench->Acquisition Validate Mass Balance Validation Acquisition->Validate

Self-validating experimental workflow for stability-indicating assays.

Conclusion & Storage Recommendations

The thermodynamic stability of 3,3-dimethyl-5-oxovaleric acid is an exercise in managing tautomeric equilibrium. To maximize shelf-life and synthetic utility during drug development, the following handling parameters are mandatory:

  • pH Control: Maintain the compound in a slightly acidic environment (pH 3.0 - 5.0) to maximize the concentration of the stable cyclic hydroxy-lactone form.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen) to eliminate the oxidative sink pathway that converts the trace open-chain aldehyde into 3,3-dimethylglutaric acid.

  • Temperature: Store at ≤ -20°C. Lower temperatures exponentially decrease the rate of ring-opening, locking the molecule in its protected cyclic state.

By respecting the physical chemistry and causality of the Thorpe-Ingold effect, researchers can prevent costly degradation cascades and ensure the integrity of this crucial intermediate.

Foundational

A Strategic Guide to Developing Biocatalytic Pathways for 3,3-Dimethyl-5-oxovaleric Acid

This technical guide provides researchers, scientists, and drug development professionals with a strategic framework for the development of novel biocatalytic pathways for the synthesis of 3,3-Dimethyl-5-oxovaleric acid....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a strategic framework for the development of novel biocatalytic pathways for the synthesis of 3,3-Dimethyl-5-oxovaleric acid. Given the nascent stage of biocatalysis for this specific target molecule, this document moves beyond a review of established methods to propose tangible, scientifically grounded strategies for its enzymatic production. We will explore potential retrosynthetic routes, suggest relevant enzyme classes, and provide detailed, albeit foundational, experimental protocols to initiate research and development in this promising area.

Introduction: The Case for a Biocatalytic Route

3,3-Dimethyl-5-oxovaleric acid is a specialty chemical with a unique structural motif, incorporating a gem-dimethyl group adjacent to a carboxylic acid and a ketone functionality. This arrangement makes it a potentially valuable chiral building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Traditional chemical synthesis routes for such molecules can be energy-intensive and may require the use of hazardous reagents and protecting group strategies.[1]

Biocatalysis offers a compelling alternative, leveraging the inherent selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions.[2] The development of a biocatalytic pathway for 3,3-Dimethyl-5-oxovaleric acid could offer significant advantages, including:

  • Sustainability: Enzymatic reactions are environmentally benign, reducing the reliance on harsh chemicals and organic solvents.[3]

  • Stereoselectivity: Enzymes can be employed to generate specific stereoisomers, which is often a critical requirement for biologically active compounds.[4][5]

  • Process Efficiency: Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, can streamline synthesis and reduce downstream processing costs.[6][7]

This guide will now delineate three prospective biocatalytic pathways, providing the scientific rationale and experimental starting points for each.

Proposed Biocatalytic Pathway 1: Lipase-Mediated Hydrolysis of a Pro-Substrate

This initial proposed pathway leverages the well-established and commercially scalable application of lipases for the enantioselective hydrolysis of esters.[4][8] The strategy involves the chemical synthesis of a suitable ester precursor, methyl 3,3-dimethyl-5-oxovalerate, followed by enzymatic hydrolysis to yield the target carboxylic acid.

Scientific Rationale

Lipases, such as the widely used Lipase B from Candida antarctica (often immobilized as Novozym 435), are known for their broad substrate scope and high stability.[8][9] They catalyze the hydrolysis of ester bonds and are frequently used in the kinetic resolution of racemic esters and the desymmetrization of prochiral diesters.[8][10] The hydrolysis of methyl 3,3-dimethyl-5-oxovalerate is a straightforward transformation that falls well within the catalytic capabilities of many commercial lipases.

Pathway Visualization

Lipase-Mediated Hydrolysis Methyl_3_3_dimethyl_5_oxovalerate Methyl 3,3-dimethyl-5-oxovalerate Target_Acid 3,3-Dimethyl-5-oxovaleric acid Methyl_3_3_dimethyl_5_oxovalerate->Target_Acid Lipase (e.g., Novozym 435) H₂O, Buffer

Caption: Lipase-mediated hydrolysis of an ester precursor.

Experimental Protocol: Lipase-Mediated Hydrolysis
  • Substrate Preparation: Synthesize or procure methyl 3,3-dimethyl-5-oxovalerate.[11]

  • Enzyme Selection: Screen a panel of commercially available lipases (e.g., Novozym 435, lipases from Pseudomonas cepacia, Rhizomucor miehei) for hydrolytic activity.[10]

  • Reaction Setup:

    • Suspend methyl 3,3-dimethyl-5-oxovalerate (e.g., 50 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Add the selected lipase (e.g., 10-50 mg of immobilized enzyme per mL of reaction volume).

    • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing for the disappearance of the starting material and the formation of the product using techniques such as HPLC or GC.

  • Product Isolation:

    • Once the reaction reaches completion, remove the immobilized enzyme by filtration.

    • Acidify the aqueous solution to protonate the carboxylic acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase, evaporate the solvent, and purify the product if necessary (e.g., by chromatography).

Proposed Biocatalytic Pathway 2: Oxidoreductase-Catalyzed Oxidation

This pathway explores the use of oxidoreductases, such as alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs), to selectively oxidize a precursor molecule to the final keto-acid. A plausible starting material would be 3,3-dimethyl-5-hydroxyvaleric acid.

Scientific Rationale

Oxidoreductases are powerful biocatalysts for the introduction of carbonyl groups.[5] ADHs are widely used for the stereoselective oxidation of primary and secondary alcohols, while ALDHs catalyze the oxidation of aldehydes to carboxylic acids. This pathway would likely require a two-step enzymatic cascade or a single enzyme with broad substrate specificity capable of oxidizing the terminal alcohol to a carboxylic acid and the secondary alcohol to a ketone. A more direct route would involve the selective oxidation of the secondary hydroxyl group of 3,3-dimethyl-5-hydroxyvaleric acid.

Pathway Visualization

Oxidoreductase_Pathway Precursor 3,3-Dimethyl-5-hydroxyvaleric acid Target_Acid 3,3-Dimethyl-5-oxovaleric acid Precursor->Target_Acid Alcohol Dehydrogenase (ADH) Cofactor Regeneration System

Caption: ADH-catalyzed oxidation of a hydroxy acid precursor.

Experimental Protocol: Oxidoreductase-Catalyzed Oxidation
  • Substrate Preparation: Synthesize 3,3-dimethyl-5-hydroxyvaleric acid.

  • Enzyme Screening: Screen a library of ADHs for activity on the precursor. Both wild-type and engineered enzymes should be considered to find the desired activity and selectivity.[5]

  • Reaction Setup:

    • Dissolve the hydroxy acid precursor in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Add the selected ADH.

    • Include a cofactor (e.g., NAD⁺ or NADP⁺) and a cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate for NAD⁺ regeneration, or glucose dehydrogenase and glucose for NADP⁺ regeneration).

    • Incubate at a controlled temperature (e.g., 25-35°C) with shaking.

  • Reaction Monitoring: Monitor the reaction by HPLC, observing the consumption of the starting material and formation of the product. Cofactor reduction can also be monitored spectrophotometrically.

  • Product Isolation:

    • Terminate the reaction, potentially by protein precipitation.

    • Centrifuge to remove the enzyme.

    • Isolate the product from the aqueous phase using extraction or chromatography.

Proposed Biocatalytic Pathway 3: A Carboligase-Based Approach

This more ambitious pathway involves the use of a carboligase to form a key C-C bond in the carbon skeleton of the target molecule. For instance, a variant of an aldolase or a thiamine diphosphate (ThDP)-dependent enzyme could potentially catalyze the condensation of a smaller precursor.

Scientific Rationale

Carboligases are enzymes that catalyze the formation of carbon-carbon bonds, offering a powerful tool for building molecular complexity.[12][13] While a direct carboligase for this specific transformation may not exist, enzyme engineering and screening of microbial diversity could uncover a suitable biocatalyst. This approach represents a more de novo route to the target molecule from simpler, potentially bio-based starting materials.

Pathway Visualization

Carboligase_Pathway Precursors Simpler Precursors (e.g., Aldehyde + Keto-acid) Intermediate Aldol Adduct Intermediate Precursors->Intermediate Engineered Carboligase (e.g., Aldolase) Target_Acid 3,3-Dimethyl-5-oxovaleric acid Intermediate->Target_Acid Further Enzymatic Steps (e.g., Dehydration, Reduction)

Caption: A potential carboligase-initiated pathway.

Data Summary of Proposed Pathways

Pathway Key Enzyme Class Starting Material Key Reaction Conditions Potential Advantages Key Challenges
1. Lipase-Mediated Hydrolysis LipaseMethyl 3,3-dimethyl-5-oxovaleratepH 6-8, 30-50°C, aqueous bufferHigh commercial availability and stability of enzymes; straightforward reaction.Requires chemical synthesis of the ester precursor.
2. Oxidoreductase-Catalyzed Oxidation Alcohol Dehydrogenase (ADH)3,3-Dimethyl-5-hydroxyvaleric acidpH 7-9, 25-35°C, requires cofactor regenerationHigh selectivity, potential for stereocontrol.Cofactor cost and regeneration; enzyme may not be readily available.
3. Carboligase-Based Approach Carboligase (e.g., Aldolase)Simple aldehydes and keto-acidsVaries with enzyme, likely near-neutral pHBuilds carbon skeleton from simple precursors, potentially more sustainable.Requires significant enzyme discovery and engineering efforts.

Conclusion and Future Outlook

The development of a biocatalytic route for 3,3-Dimethyl-5-oxovaleric acid is a promising endeavor that aligns with the principles of green chemistry and sustainable manufacturing. While no established pathway currently exists in the public domain, the strategies outlined in this guide provide a clear and actionable roadmap for research and development.

The lipase-mediated hydrolysis of an ester precursor represents the most immediate and likely successful short-term strategy due to the robustness and availability of commercial lipases. The oxidoreductase and carboligase pathways, while more challenging, offer the potential for more elegant and integrated biocatalytic solutions from simpler starting materials in the long term.

Future work should focus on the practical screening of enzyme libraries for the proposed transformations, followed by process optimization to enhance reaction yields and productivity. The insights gained from these efforts will not only pave the way for the efficient synthesis of 3,3-Dimethyl-5-oxovaleric acid but also contribute to the broader toolkit of biocatalysis for the production of valuable specialty chemicals.

References

  • Scite. Enzymes in organic synthesis, 19. The enzyme‐catalyzed sequential esterification of (±)‐anti‐2,4‐dimethylglutaric anhydride. – An efficient route to enantiomerically enriched mono‐ and diesters of anti. Available at: [Link]

  • PMC. Sustainable production of glutaric acid in microbial cell factories: Current advances and future prospects. Available at: [Link]

  • MDPI. Enzyme-Mediated Stereoselective Synthesis. Available at: [Link]

  • Scientific Research Publishing. Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Available at: [Link]

  • NextSDS. 3,3-dimethyl-5-oxovaleric acid — Chemical Substance Information. Available at: [Link]

  • LookChem. Methyl 3,3-dimethyl-5-oxovalerate. Available at: [Link]

  • MDPI. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Available at: [Link]

  • PMC. Enzymatic strategies for asymmetric synthesis. Available at: [Link]

  • PMC. Practical Biocatalytic Synthesis of Aromatic Nitriles. Available at: [Link]

  • Forschungszentrum Jülich. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Available at: [Link]

  • Royal Society of Chemistry. Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. Available at: [Link]

  • MDPI. Advances in Enzymatic Synthesis of D-Amino Acids. Available at: [Link]

  • RWTH Publications. BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. Available at: [Link]

  • PMC. An Update: Enzymatic Synthesis for Industrial Applications. Available at: [Link]

  • IRIS. Enzymatic Desymmetrisation of Prochiral meso-1,2. Available at: [Link]

  • ResearchGate. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Available at: [Link]

  • JuSER. Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)‑Octanediol. Available at: [Link]

  • PrepChem.com. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid. Available at: [Link]

  • RWTH Publications. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Available at: [Link]

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Exploratory

Acid Dissociation Dynamics and pKa Determination of 3,3-Dimethyl-5-oxovaleric Acid: A Technical Guide

Executive Summary In the realm of drug development and complex organic synthesis, understanding the precise physicochemical properties of building blocks is non-negotiable. 3,3-Dimethyl-5-oxovaleric acid (also known as 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and complex organic synthesis, understanding the precise physicochemical properties of building blocks is non-negotiable. 3,3-Dimethyl-5-oxovaleric acid (also known as 3,3-dimethyl-5-oxopentanoic acid, CAS: 77514-27-3) is a bifunctional aliphatic molecule featuring a terminal carboxylic acid, a terminal aldehyde (5-oxo), and a gem-dimethyl group at the C3 position.

This whitepaper provides an authoritative, in-depth technical analysis of the acid dissociation constant (pKa) of 3,3-dimethyl-5-oxovaleric acid. By combining predictive computational models with self-validating, orthogonal experimental protocols, this guide serves as a definitive resource for application scientists and formulation engineers seeking to leverage this compound in active pharmaceutical ingredient (API) synthesis.

Structural and Mechanistic Profiling

The macroscopic behavior of 3,3-dimethyl-5-oxovaleric acid in aqueous media is dictated by its distinct structural topology.

  • The Carboxylic Acid (C1): The primary ionizable moiety responsible for the molecule's acidity.

  • The Gem-Dimethyl Group (C3): The presence of two methyl groups at the C3 position introduces the Thorpe-Ingold effect (angle compression). While this primarily influences cyclization kinetics, it also restricts the conformational flexibility of the aliphatic chain, subtly altering the hydration sphere of the conjugate base.

  • The Aldehyde Group (C5): Although highly reactive for downstream reductive aminations or Wittig reactions, the 5-oxo group is too distant from the C1 carboxylate to exert a significant electron-withdrawing inductive effect (-I effect).

Consequently, the pKa of this compound closely mirrors that of standard aliphatic carboxylic acids, with minor deviations driven by steric shielding from the gem-dimethyl moiety.

Mechanism HA 3,3-Dimethyl-5-oxovaleric Acid (Protonated Form, HA) Deprot Acid Dissociation (Ka) HA->Deprot + H2O A_minus 3,3-Dimethyl-5-oxovalerate (Conjugate Base, A-) Deprot->A_minus H3O Hydronium Ion (H3O+) Deprot->H3O

Acid dissociation mechanism of 3,3-dimethyl-5-oxovaleric acid in aqueous media.

Acid Dissociation Dynamics & pKa Prediction

The acid dissociation constant ( Ka​ ) quantifies the equilibrium between the protonated acid ( HA ) and its conjugate base ( A− ). For 3,3-dimethyl-5-oxovaleric acid, computational chemistry models predict a pKa in the range of 4.65 to 4.75 at 25°C.

This prediction is grounded in comparative cheminformatics. Unsubstituted [2]. The addition of the C3 gem-dimethyl group in [1] provides slight electron-donating character (+I effect), which marginally destabilizes the carboxylate anion, pushing the pKa slightly higher toward 4.70.

Quantitative Physicochemical Summary

The following table synthesizes the critical computational and structural data for 3,3-dimethyl-5-oxovaleric acid [1][3]:

PropertyValueSource / Method
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol Computed by PubChem 2.2
Predicted pKa 4.65 ± 0.10Chemoinformatics (ACD/Labs)
XLogP3-AA (LogP) 1.4Computed by XLogP3 3.0
Topological Polar Surface Area 54.4 Ų2D Structure Analysis
Hydrogen Bond Donors/Acceptors 1 / 3Structural computation

Experimental Workflows for pKa Determination

Workflow Start Sample Prep: 3,3-Dimethyl-5-oxovaleric acid Split Orthogonal Validation Strategy Start->Split Poten Potentiometric Titration (0.1M NaOH, 25°C) Split->Poten NMR 1H-NMR Titration (D2O/H2O, pH adjustment) Split->NMR Data1 pH vs. Titrant Volume (Henderson-Hasselbalch) Poten->Data1 Data2 Chemical Shift vs. pH (Alpha-proton tracking) NMR->Data2 End pKa Determination & Verification Data1->End Data2->End

Dual-method experimental workflow for validating the pKa of 3,3-dimethyl-5-oxovaleric acid.

Protocol 1: High-Precision Potentiometric Titration

Objective: Direct measurement of the macroscopic pKa via the Henderson-Hasselbalch relationship. Causality: Potentiometry is the gold standard for ionizable compounds. Conducting the experiment in a jacketed vessel at exactly 25.0°C is critical because Ka​ is inherently temperature-dependent (governed by the Gibbs free energy of dissociation).

Step-by-Step Methodology:

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 2.0 mmol of 3,3-dimethyl-5-oxovaleric acid in 50.0 mL of ultra-pure, degassed deionized water (18.2 MΩ·cm).

    • Causality Note: Degassing the water and maintaining a continuous Nitrogen (N₂) purge during the experiment prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially lower the pH and skew the titration curve.

  • Forward Titration: Using an automated titrator, add standardized 0.1 M NaOH in 0.05 mL increments. Program a 30-second equilibration delay between additions to ensure stable electrode readings. Record pH until the solution reaches pH 10.0.

  • Self-Validation (Back-Titration): Immediately back-titrate the solution with standardized 0.1 M HCl down to pH 2.0.

    • Causality Note: Superimposing the forward and backward titration curves proves that the compound did not undergo base-catalyzed degradation (e.g., aldol condensation of the terminal aldehyde) and that the deprotonation is 100% reversible.

  • Data Analysis: Plot the first derivative of the pH vs. volume curve ( ΔpH/ΔV ) to identify the exact equivalence point. The pKa is extracted as the pH at exactly half the equivalence volume.

Protocol 2: Orthogonal Validation via ¹H-NMR Titration

Objective: Site-specific validation of the deprotonation event. Causality: While potentiometry measures the bulk solution, NMR tracks the specific micro-environment of the protons. As the C1 carboxylic acid deprotonates, the resulting negative charge increases local electron density. This shields the adjacent alpha-protons (at the C2 position), causing their NMR resonance to shift upfield (lower ppm).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM solution of 3,3-dimethyl-5-oxovaleric acid in a solvent mixture of 90% H₂O and 10% D₂O (D₂O is required for the NMR spectrometer's deuterium lock).

  • pH Array Generation: Aliquot the solution into 12 separate vials. Using micro-syringes, adjust the pH of each vial using dilute NaOD or DCl to create a pH gradient from 2.0 to 8.0 (in 0.5 pH unit increments). Verify the final pH of each vial with a micro-pH probe.

  • Spectral Acquisition: Acquire ¹H-NMR spectra for all 12 samples at 298 K using water suppression techniques (e.g., excitation sculpting).

  • Tracking & Fitting: Track the chemical shift ( δ ) of the singlet corresponding to the C2 methylene protons. Plot δ against the measured pH.

  • Data Analysis: Fit the resulting data points to a sigmoidal Boltzmann distribution curve. The mathematical inflection point of this curve represents the exact pKa.

Implications in Drug Development & Synthetic Chemistry

Understanding the exact pKa (~4.65) of 3,3-dimethyl-5-oxovaleric acid is highly consequential for formulation and synthesis:

  • Liquid-Liquid Extraction: To isolate this compound from an aqueous reaction mixture, the pH must be adjusted to at least 2 units below its pKa (i.e., pH < 2.65) to ensure >99% of the molecules are in the neutral, lipophilic state ( HA ), allowing partitioning into organic solvents like ethyl acetate.

  • Reactivity Tuning: In reductive amination reactions targeting the C5 aldehyde, maintaining a pH around 5.0–6.0 ensures the amine nucleophile is partially free-based while the carboxylic acid remains deprotonated ( A− ), preventing unwanted intramolecular side reactions.

  • Membrane Permeability: If this moiety is retained in a final API, its low pKa means it will be fully ionized at physiological pH (7.4), resulting in a low LogD. This severely restricts passive diffusion across the blood-brain barrier (BBB) but enhances aqueous solubility for oral or intravenous formulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3018724, 3,3-Dimethyl-5-oxopentanoic acid." PubChem,[Link].

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Isolation Protocol for 3,3-Dimethyl-5-oxovaleric Acid

Executive Summary & Strategic Context 3,3-Dimethyl-5-oxovaleric acid (also known as 3,3-dimethyl-5-oxopentanoic acid; CAS: 77514-27-3) is a highly versatile, bifunctional aliphatic building block. Characterized by posses...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

3,3-Dimethyl-5-oxovaleric acid (also known as 3,3-dimethyl-5-oxopentanoic acid; CAS: 77514-27-3) is a highly versatile, bifunctional aliphatic building block. Characterized by possessing both a terminal carboxylic acid and an aldehyde (5-oxo) functional group, it is a critical intermediate in advanced organic synthesis.

This compound is prominently utilized in Ugi multicomponent reactions (MCRs) for the generation of complex peptidomimetics [1], the synthesis of macrocycles [2], and the development of bio-inspired UV-B absorbers [3]. The gem-dimethyl group at the C3 position restricts the conformational flexibility of the carbon backbone via the Thorpe-Ingold effect, which thermodynamically favors downstream cyclization events and enhances the oxidative stability of target chromophores.

This application note details a robust, self-validating synthetic protocol for isolating 3,3-dimethyl-5-oxovaleric acid via the alkaline hydrolysis of its corresponding ester, ensuring high fidelity and yield while mitigating the risk of side reactions.

Mechanistic Insights & Causality

When handling bifunctional molecules containing both an enolizable aldehyde and a carboxylic ester, the choice of reaction conditions is paramount.

  • The Challenge: The terminal aldehyde is highly susceptible to self-aldol condensation or Cannizzaro-type disproportionation under harsh basic conditions or elevated temperatures.

  • The Solution: Saponification of the precursor, ethyl 3,3-dimethyl-5-oxopentanoate, must be conducted under strictly mild, ambient conditions (room temperature) using a controlled stoichiometric excess of potassium hydroxide (KOH) [4]. The biphasic nature of the subsequent acidic workup ensures that the water-soluble potassium salt is rapidly protonated and partitioned into the organic phase, preventing aqueous degradation of the aldehyde.

(Note: The upstream precursor, ethyl 3,3-dimethyl-5-oxopentanoate, can be synthesized via the chloride-free Wacker oxidation of 3,3-dimethyl-4-pentenoates using a Pd(OAc)₂/O₂ catalytic system [5].)

Quantitative Data & Physicochemical Properties

To ensure rigorous quality control, the expected physicochemical properties and stoichiometric parameters of the synthesis are summarized below.

ParameterValue / Description
Chemical Name 3,3-Dimethyl-5-oxovaleric acid
Synonyms 3,3-dimethyl-5-oxopentanoic acid
CAS Registry Number 77514-27-3
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Target Crude Yield ~84%
Validation Marker (¹H NMR) Aldehyde proton (CHO) expected at ~9.7 - 9.8 ppm

Experimental Protocol: Saponification and Isolation

The following methodology provides a step-by-step, self-validating workflow for the synthesis of 3,3-dimethyl-5-oxovaleric acid from its ethyl ester [4].

Reagents and Materials
  • Starting Material: Ethyl 3,3-dimethyl-5-oxopentanoate (1.50 g, 8.71 mmol)

  • Base: Potassium hydroxide (KOH) (1.0 g, 17.8 mmol, ~2.04 equiv.)

  • Solvents: Methanol (50 mL, ACS grade), Deionized Water (1 mL), Methylene chloride (CH₂Cl₂, HPLC grade)

  • Workup Reagents: Aqueous Hydrochloric Acid (HCl, 1M), Saturated Aqueous Sodium Chloride (Brine), Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (8.71 mmol) of ethyl 3,3-dimethyl-5-oxopentanoate in 50 mL of methanol.

  • Aqueous Addition: Add 1 mL of deionized water to the solution to facilitate the dissolution of the inorganic base.

  • Base Introduction: Carefully add 1.0 g (17.8 mmol) of potassium hydroxide (KOH) to the stirring mixture.

  • Incubation: Seal the flask under a nitrogen atmosphere (optional but recommended to prevent ambient oxidation of the aldehyde) and stir the reaction mixture at room temperature (20–25 °C) for 41.5 hours. Causality Check: Prolonged stirring at ambient temperature ensures complete ester cleavage without triggering thermal aldol condensation of the aldehyde.

Phase 2: Quenching and Phase Separation 5. Dilution: Dilute the reaction mixture with 20 mL of deionized water to fully solubilize the newly formed potassium 3,3-dimethyl-5-oxopentanoate salt. 6. Acidification: Slowly add 1M aqueous HCl dropwise while monitoring the pH. Continue addition until the aqueous solution becomes distinctly acidic (pH ~2-3). Validation Check: The solution may become slightly cloudy as the free carboxylic acid precipitates or forms an emulsion. 7. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer repeatedly with methylene chloride (3 × 30 mL).

Phase 3: Purification and Isolation 8. Washing: Combine the organic (CH₂Cl₂) layers and wash once with 20 mL of saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts. 9. Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. 10. Filtration & Concentration: Filter off the drying agent using fluted filter paper. Remove the methylene chloride solvent in vacuo using a rotary evaporator (bath temperature < 30 °C to protect the aldehyde). 11. Yield Calculation: The removal of solvent affords approximately 1.05 g of 3,3-dimethyl-5-oxovaleric acid as a crude product (84% crude yield).

Phase 4: Quality Control & Validation 12. Spectroscopic Verification: Confirm the structural integrity using ¹H NMR spectroscopy. A successful synthesis is validated by the presence of a distinct aldehyde singlet (~9.7 ppm) and the preservation of the gem-dimethyl singlet (~1.1 ppm), confirming that the aldehyde did not undergo condensation during the alkaline hydrolysis.

Process Visualization

SynthesisWorkflow A Ethyl 3,3-dimethyl-5-oxopentanoate (Starting Material) B Alkaline Hydrolysis (KOH, MeOH/H2O, RT, 41.5 h) A->B Reagents added C Aqueous Dilution & Acidification (aq. HCl) B->C Quench & Protonate D Liquid-Liquid Extraction (CH2Cl2) C->D Phase Separation E Washing & Drying (Brine wash, anhydrous MgSO4) D->E Organic Layer F Solvent Evaporation (In vacuo, < 30 °C) E->F Filtration G 3,3-Dimethyl-5-oxovaleric acid (Target Product, 84% Yield) F->G Isolation & NMR

Fig 1: Experimental workflow for the synthesis of 3,3-Dimethyl-5-oxovaleric acid.

References

  • The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains. Materials (Basel), 2021. Available at:[Link]

  • Concise Synthesis of Macrocycles by Multicomponent Reactions. National Institutes of Health (PMC), 2018. Available at:[Link]

  • A Scalable, Combined-Batch, and Continuous-Flow Synthesis of a Bio-Inspired UV-B Absorber. Australian Journal of Chemistry, 2019. Available at:[Link]

  • Synthesis of 3,3-dimethyl-5-oxopentanoic acid. PrepChem / US Patent 4701539A. Available at:[Link]

  • Facile synthesis of 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one via palladium catalyzed terminal oxidation of 3,3-dimethyl-4-pentenoates. Tetrahedron Letters, 1986. Available at:[Link]

Application

Application Note &amp; Protocols: Catalytic Oxidation Strategies for the Synthesis of 3,3-Dimethyl-5-oxovaleric Acid

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the catalytic oxidation methods to synthesize 3,3-Dimethyl-5-oxovaleric acid. It explores...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the catalytic oxidation methods to synthesize 3,3-Dimethyl-5-oxovaleric acid. It explores various synthetic pathways, offers a comparative analysis of different catalytic systems, and presents detailed, field-proven protocols. The focus is on providing not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction and Strategic Overview

3,3-Dimethyl-5-oxovaleric acid is a valuable keto-acid that serves as a versatile building block in organic synthesis. Its bifunctional nature—containing both a ketone and a carboxylic acid—makes it a strategic precursor for the synthesis of complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The gem-dimethyl group provides steric hindrance and influences the molecule's conformational properties, a feature often sought in drug design.

The synthesis of this target molecule is most effectively approached through the oxidative cleavage of a cyclic precursor. The primary substrate considered in this guide is 3,3-dimethylcyclopentanone. This application note will detail two primary catalytic strategies for its conversion:

  • Pathway A: The Baeyer-Villiger Oxidation Route: A classic and reliable method involving the oxidation of a cyclic ketone to a lactone, followed by hydrolysis to yield the desired open-chain keto-acid.[1][2]

  • Pathway B: Direct Oxidative Cleavage with Transition Metals: A more direct approach utilizing transition metal catalysts and a terminal oxidant (e.g., O₂, H₂O₂) to cleave the C-C bond of the ketone.[3][4][5]

This guide will dissect these pathways, providing the necessary theoretical background and practical protocols for their successful implementation in a laboratory setting.

cluster_main Synthetic Pathways to 3,3-Dimethyl-5-oxovaleric acid Precursor 3,3-Dimethylcyclopentanone Lactone 4,4-Dimethyldihydrofuran-2(3H)-one (Lactone Intermediate) Precursor->Lactone Pathway A: Baeyer-Villiger Oxidation (e.g., m-CPBA, H₂O₂/Lewis Acid) Target 3,3-Dimethyl-5-oxovaleric acid Precursor->Target Pathway B: Direct Oxidative Cleavage (e.g., Mn(II)/O₂, Co(II)/Mn(II)/Air) Lactone->Target Hydrolysis (Acidic or Basic) A 1. Dissolve Substrate (3,3-dimethylcyclopentanone) in CH₂Cl₂ B 2. Add Buffer (e.g., NaHCO₃) A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add m-CPBA (Portion-wise) C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Quench Reaction (aq. Na₂S₂O₃) E->F G 7. Workup & Extraction F->G H 8. Purify (Column Chromatography) G->H I Isolate Lactone Intermediate H->I

Sources

Method

Extraction and isolation techniques for 3,3-Dimethyl-5-oxovaleric acid

Application Note & Protocol Guide Topic: High-Efficiency Extraction and Isolation of 3,3-Dimethyl-5-oxovaleric Acid For: Researchers, scientists, and drug development professionals Abstract This document provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: High-Efficiency Extraction and Isolation of 3,3-Dimethyl-5-oxovaleric Acid

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the extraction and isolation of 3,3-Dimethyl-5-oxovaleric acid from complex matrices such as post-synthesis reaction mixtures or biological broths. We detail robust methodologies grounded in fundamental chemical principles, including pH-mediated liquid-liquid extraction (LLE), crystallization, and column chromatography. Each protocol is designed to be self-validating and is accompanied by expert insights into the causality behind experimental choices, ensuring both high purity and high yield of the target compound.

Compound Profile: 3,3-Dimethyl-5-oxovaleric Acid

Understanding the physicochemical properties of 3,3-Dimethyl-5-oxovaleric acid is paramount for designing an effective purification strategy. This molecule possesses two key functional groups: a carboxylic acid and a ketone (specifically, an aldehyde, as the oxo group is at the 5-position, implying a terminal aldehyde).

Table 1: Physicochemical Properties of 3,3-Dimethyl-5-oxovaleric Acid

PropertyValueSource
CAS Number 77514-27-3[1][2]
Molecular Formula C₇H₁₂O₃[1][3]
Molecular Weight 144.17 g/mol [3]
Structure Carboxylic Acid with a terminal aldehyde and a quaternary carbon center.Inferred
pKa (estimated) ~4-5Inferred from typical carboxylic acid values.
Solubility Soluble in polar organic solvents (Methanol, Dichloromethane, Ethyl Acetate).[4] Sparingly soluble in non-polar solvents. Solubility in water is pH-dependent.Inferred

The presence of the carboxylic acid group (pKa ~4-5) is the most critical feature for its extraction. By manipulating the pH of the aqueous medium, we can reversibly convert the neutral, organic-soluble acid into its charged, water-soluble carboxylate salt, enabling a highly selective separation from non-acidic impurities.[5][6]

Foundational Technique: pH-Mediated Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a cornerstone technique for purifying carboxylic acids.[7][8][9] It leverages the differential solubility of the target compound in two immiscible liquid phases—typically an aqueous phase and an organic solvent.[5] The process for 3,3-Dimethyl-5-oxovaleric acid hinges on its acidic nature.

The Causality Behind the Choice: The strategy involves an "acid-base swing."

  • Basification: A weak base, such as sodium bicarbonate (NaHCO₃), is added to the aqueous phase. It is basic enough to deprotonate the carboxylic acid (pKa ~4-5) to its water-soluble sodium salt but is not basic enough to deprotonate less acidic compounds (e.g., alcohols, phenols), providing a layer of selectivity.[10]

  • Acidification: After separating the aqueous layer containing the carboxylate salt, a strong acid (e.g., HCl) is added. This protonates the carboxylate, regenerating the neutral carboxylic acid, which is less soluble in water and can be re-extracted into a fresh organic phase.[6][10]

LLE_Workflow cluster_0 Step 1: Initial State cluster_1 Step 2: Basic Extraction cluster_2 Step 3: Regeneration & Re-extraction A Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) + Neutral Impurities B Add aq. NaHCO₃ Shake in Separatory Funnel A->B C Aqueous Layer: Sodium 3,3-dimethyl-5-oxovalerate (Water Soluble) B->C D Organic Layer: Neutral Impurities (Discard) B->D E Isolate Aqueous Layer Acidify with HCl (pH ~2) C->E F Add Fresh Organic Solvent (e.g., Ethyl Acetate) E->F G Organic Layer: Pure 3,3-Dimethyl-5-oxovaleric Acid F->G H Aqueous Layer: Salts (NaCl) (Discard) F->H

Caption: Workflow for pH-mediated liquid-liquid extraction.

Protocol 2.1: Liquid-Liquid Extraction

Objective: To separate 3,3-Dimethyl-5-oxovaleric acid from a crude reaction mixture containing neutral or basic impurities.

Materials:

  • Crude mixture containing the target acid, dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 2M Hydrochloric acid (HCl).

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • pH paper or pH meter.

Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate (EtOAc) in a separatory funnel. A typical starting ratio is 1 part crude mixture to 10-20 parts solvent.

  • Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during the acid-base reaction. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. The upper layer will be the organic phase (containing neutral impurities), and the lower layer will be the aqueous phase (containing the sodium salt of the target acid).

  • Isolate Aqueous Phase: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction (Steps 2-3) on the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure complete extraction, combining all aqueous layers.

    • Expert Insight: Repetitive extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~2. The solution may become cloudy as the water-insoluble carboxylic acid precipitates or forms an emulsion.

  • Back-Extraction: Return the acidified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate (equal in volume to the first extraction). Shake vigorously to extract the neutral 3,3-Dimethyl-5-oxovaleric acid back into the organic phase.

  • Isolate Organic Phase: Allow the layers to separate. Drain and discard the lower aqueous layer. Collect the upper organic layer. Repeat the back-extraction (Step 6) with fresh ethyl acetate to maximize recovery.

  • Washing and Drying: Wash the combined organic extracts with brine to remove residual water. Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous MgSO₄. Swirl and let stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, but significantly purified, 3,3-Dimethyl-5-oxovaleric acid.

High-Purity Isolation Techniques

While LLE provides excellent bulk separation, residual impurities may remain. Crystallization or column chromatography are employed for achieving high purity suitable for drug development and research applications.

Crystallization

Crystallization is an effective method for purifying solid organic compounds.[11] The principle relies on the differential solubility of the target compound and impurities in a given solvent at varying temperatures. A successful crystallization requires the compound to be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent.

The Causality Behind Solvent Choice: The ideal solvent will have a steep solubility-temperature curve for the target acid while keeping impurities either fully dissolved or completely insoluble at all temperatures. A literature search on the synthesis of 3,3-Dimethyl-5-oxovaleric acid indicates it is a solid or oil that can be isolated, making crystallization a viable option.[4]

Protocol 3.1.1: Recrystallization

Objective: To purify the acid obtained from LLE to a high crystalline solid form.

Materials:

  • Crude 3,3-Dimethyl-5-oxovaleric acid.

  • Screening solvents (e.g., hexanes, ethyl acetate, toluene, water, or mixtures thereof).

  • Erlenmeyer flask, reflux condenser, hot plate.

  • Buchner funnel, filter paper, vacuum flask.

Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude acid. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

    • Expert Insight: Using excess solvent will significantly reduce the final yield.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Column Chromatography

For non-crystalline (oily) products or for separating impurities with similar solubility profiles, column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through.[14]

The Causality Behind Phase Selection:

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will interact more strongly and elute more slowly.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. By starting with a low polarity eluent and gradually increasing its polarity, compounds are eluted in order of increasing polarity. Since our target is a relatively polar carboxylic acid, it will require a more polar mobile phase to elute compared to non-polar impurities.

Chromatography_Workflow A Prepare Column (Slurry pack silica gel in non-polar solvent) B Load Sample (Dissolve crude acid in minimal solvent, apply to top of silica) A->B C Elution (Gradient) B->C D Start: Low Polarity Eluent (e.g., 95:5 Hexanes:EtOAc) Elutes non-polar impurities C->D Step 1 E Increase Polarity (e.g., 70:30 Hexanes:EtOAc) Elutes target acid D->E Step 2 F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions & Evaporate Solvent G->H

Sources

Application

Application Notes and Protocols for the Scaled-Up Production of 3,3-Dimethyl-5-oxovaleric Acid

Authored by: A Senior Application Scientist Introduction 3,3-Dimethyl-5-oxovaleric acid is a keto acid with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

3,3-Dimethyl-5-oxovaleric acid is a keto acid with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a quaternary carbon center adjacent to a carboxylic acid and a terminal aldehyde, makes it a valuable intermediate for creating complex molecular architectures. As interest in this compound grows, the need for a robust and scalable synthesis protocol becomes paramount.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the production of 3,3-Dimethyl-5-oxovaleric acid. It begins with a detailed, validated laboratory-scale synthesis protocol. Subsequently, it addresses the critical considerations and provides a systematic protocol for scaling up the production to a pilot or small industrial scale. Finally, it outlines essential analytical methods for ensuring the quality and purity of the final product.

Laboratory-Scale Synthesis of 3,3-Dimethyl-5-oxovaleric Acid

The laboratory-scale synthesis of 3,3-Dimethyl-5-oxovaleric acid is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 3,3-dimethyl-5-oxopentanoate. This method is reliable and provides a good yield of the desired product.

Experimental Protocol: Laboratory Scale

Materials:

  • Ethyl 3,3-dimethyl-5-oxopentanoate

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), aqueous solution

  • Methylene Chloride (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3,3-dimethyl-5-oxopentanoate in a mixture of methanol and a small amount of water.[1]

  • Hydrolysis: To the stirred solution, add potassium hydroxide. Allow the reaction mixture to stir at room temperature for approximately 4 to 5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Acidification: Upon completion, dilute the reaction mixture with water. Carefully acidify the solution to a pH of 2-3 by the slow addition of an aqueous hydrochloric acid solution.[1]

  • Extraction: Transfer the acidic solution to a separatory funnel and extract the product multiple times with methylene chloride.[1]

  • Drying and Concentration: Combine the organic layers and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 3,3-dimethyl-5-oxovaleric acid.[1]

Protocol for Scaling Up Production

Transitioning from a laboratory-scale synthesis to a larger pilot or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Key Considerations for Scale-Up
  • Reaction Vessel: A jacketed glass-lined or stainless steel reactor is recommended for better temperature control and chemical resistance. The reactor should be equipped with a mechanical stirrer, a temperature probe, and ports for the controlled addition of reagents and for inert gas blanketing.

  • Heat Management: The hydrolysis of the ester is an exothermic reaction. On a larger scale, the heat generated can be significant. A reactor with a cooling jacket is essential to maintain the desired reaction temperature and prevent runaway reactions.

  • Reagent Addition: The addition of potassium hydroxide and hydrochloric acid should be done slowly and in a controlled manner to manage the exotherm and ensure uniform mixing.

  • Mixing: Efficient mixing is crucial for a successful scale-up. A mechanical stirrer with appropriate impeller design is necessary to ensure homogeneity in the larger reaction volume.

  • Work-up and Isolation: On a larger scale, multiple extractions with large volumes of solvent can be cumbersome. Alternative isolation methods such as crystallization should be explored. If extraction is necessary, a liquid-liquid extractor can be employed.

  • Safety: All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The hazards of all chemicals used should be well understood.

Pilot-Scale Production Protocol

Equipment:

  • Jacketed reactor with mechanical stirrer, temperature probe, and addition funnels

  • Chiller/heater for reactor temperature control

  • Large separatory funnel or liquid-liquid extraction unit

  • Crystallization vessel

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Vacuum oven

Step-by-Step Procedure:

  • Reactor Charging: Charge the jacketed reactor with ethyl 3,3-dimethyl-5-oxopentanoate, methanol, and water.

  • Controlled Hydrolysis: Start the mechanical stirrer and begin circulating coolant through the reactor jacket to maintain a temperature of 20-25°C. Slowly add a solution of potassium hydroxide in water through an addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. After the addition is complete, continue stirring at room temperature for 4-6 hours, or until the reaction is complete as determined by in-process analytical monitoring (e.g., HPLC).

  • Acidification: Cool the reactor contents to 10-15°C. Slowly and carefully add an aqueous solution of hydrochloric acid to neutralize the base and then to acidify the mixture to a pH of 2-3.

  • Phase Separation and Extraction: Stop the stirrer and allow the layers to separate. If a distinct organic layer is not formed, add a suitable extraction solvent. Separate the aqueous layer and extract it with the chosen solvent.

  • Solvent Removal and Crystallization: Combine the organic layers and concentrate them under reduced pressure. To purify the product, perform a crystallization from a suitable solvent system.

  • Isolation and Drying: Collect the crystalline product by filtration and wash with a small amount of cold solvent. Dry the product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Comparison of Lab-Scale and Pilot-Scale Parameters
ParameterLaboratory ScalePilot ScaleRationale for Change
Batch Size 1-10 g1-10 kgIncreased production capacity.
Reactor Round-bottom flaskJacketed glass-lined reactorEnhanced temperature control and safety.
Stirring Magnetic stir barMechanical stirrerEnsures efficient mixing in a larger volume.
Temperature Control Water/oil bathCirculating chiller/heaterPrecise and uniform temperature management.
Reagent Addition ManualControlled addition via pump/funnelManages exotherms and ensures homogeneity.
Work-up Multiple extractionsPhase separation, potential crystallizationImproved efficiency and purity for larger quantities.
Drying Rotary evaporatorVacuum ovenSuitable for drying larger quantities of solid product.

Process Workflow for Scaled-Up Production

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_qc Quality Control raw_materials Raw Materials (Ethyl 3,3-dimethyl-5-oxopentanoate, KOH, MeOH, HCl) reactor Jacketed Reactor raw_materials->reactor Charge hydrolysis Controlled Hydrolysis reactor->hydrolysis Controlled Addition of KOH acidification Acidification hydrolysis->acidification Controlled Addition of HCl extraction Extraction / Phase Separation acidification->extraction crystallization Crystallization extraction->crystallization filtration Filtration crystallization->filtration drying Vacuum Drying filtration->drying analytical_testing Analytical Testing (HPLC, NMR, etc.) drying->analytical_testing final_product Final Product: 3,3-Dimethyl-5-oxovaleric Acid analytical_testing->final_product Release

Caption: Workflow for the scaled-up production of 3,3-Dimethyl-5-oxovaleric acid.

Analytical Quality Control

To ensure the identity and purity of the final product, a series of analytical tests should be performed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the reaction.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the product and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the final product.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the product in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of 3,3-Dimethyl-5-oxovaleric acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify volatile impurities.

Protocol:

  • Sample Preparation: The sample may need to be derivatized to increase its volatility. A common method is esterification to form the methyl ester.

  • Instrumentation:

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • MS Detector: Operated in electron ionization (EI) mode.

  • Analysis: The retention time and the mass spectrum of the main peak should be compared to a reference standard. Impurities can be identified by their mass spectra.

References

  • Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(19), 11166–11176. [Link]

  • Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Royal Society of Chemistry. [Link]

  • Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. EPA. [Link]

  • LookChem. (n.d.). Methyl 3,3-dimethyl-5-oxovalerate. LookChem. [Link]

  • PrepChem. (n.d.). Synthesis of 3,3-dimethyl-5-oxopentanoic acid. PrepChem.com. [Link]

  • Google Patents. (n.d.). EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,3-Dimethyl-5-oxovaleric Acid Reactions

Welcome to the Advanced Technical Support Center for 3,3-Dimethyl-5-oxovaleric acid (also known as 3,3-dimethyl-5-oxopentanoic acid, CAS: 77514-27-3). This bifunctional building block—featuring both a terminal aldehyde a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 3,3-Dimethyl-5-oxovaleric acid (also known as 3,3-dimethyl-5-oxopentanoic acid, CAS: 77514-27-3). This bifunctional building block—featuring both a terminal aldehyde and a carboxylic acid—is critical in the synthesis of AMPA receptor modulators[1], macrocyclic immunomodulators[2], and tyrosine decarboxylase inhibitors[3].

Due to its high reactivity, researchers frequently encounter complex impurity profiles during its synthesis (typically via the hydrolysis of ethyl 3,3-dimethyl-5-oxopentanoate) and downstream applications. This guide is designed to provide application scientists and drug development professionals with causality-driven troubleshooting strategies.

Diagnostic Logic: Impurity Identification

Before altering your synthetic protocols, you must accurately identify the root cause of the impurity. The decision tree below maps common analytical observations to their corresponding chemical artifacts.

Troubleshooting Start Analytical Anomaly Detected in Final Product Obs1 LC-MS: [M+H]+ 161 1H NMR: Loss of CHO signal Start->Obs1 Obs2 LC-MS: [M+H]+ 191 1H NMR: Sharp OMe singlet (~3.3 ppm) Start->Obs2 Obs3 LC-MS:[M-H]- 269 Broad multiplet peaks Start->Obs3 Obs4 1H NMR: No CHO peak (~9.7 ppm), New peak at ~5.2 ppm Start->Obs4 Imp1 3,3-Dimethylglutaric Acid (Over-oxidation) Obs1->Imp1 Imp2 Dimethyl Acetal (Solvent Adduct) Obs2->Imp2 Imp3 Aldol Dimer (Self-condensation) Obs3->Imp3 Imp4 Cyclic Hemiacylal (Natural Tautomer - NOT an impurity) Obs4->Imp4 Sol1 Degas solvents Run under Argon Imp1->Sol1 Sol2 Switch MeOH to THF Control workup pH Imp2->Sol2 Sol3 Use LiOH instead of KOH Lower temperature Imp3->Sol3 Sol4 Change NMR solvent (e.g., CDCl3 to DMSO-d6) Imp4->Sol4

Diagnostic workflow for identifying and resolving 3,3-Dimethyl-5-oxovaleric acid impurities.

Quantitative Data: Common Impurity Profiles

To streamline your LC-MS and NMR analysis, reference the standardized analytical markers for the target compound and its most frequent derivatives below.

Compound / ImpurityStructural TypeMW ( g/mol )LC-MS MarkerKey 1 H NMR SignalRoot Cause
3,3-Dimethyl-5-oxovaleric acid Target Product144.17143[M-H] ~9.75 ppm (s, 1H, CHO)N/A
Cyclic Tautomer Hemiacylal (Lactol)144.17143 [M-H] ~5.20 ppm (m, 1H, O-CH-OH)Ring-chain equilibrium
3,3-Dimethylglutaric acid Diacid (Oxidation)160.17159 [M-H] Loss of CHO signalAtmospheric O 2​ exposure
Dimethyl Acetal Adduct Acetal190.24191[M+H] + ~3.30 ppm (s, 6H, OMe)MeOH solvent + acidic workup
Aldol Condensation Dimer Dimer~270.3269 [M-H] Complex aliphatic multipletsProlonged strong base (KOH)

Troubleshooting FAQs

Q1: My 1 H NMR lacks the characteristic aldehyde peak (~9.7 ppm) and instead shows a broad signal around 5.2 ppm. Did my compound degrade?

A: No, this is likely a structural tautomer, not an impurity. Causality: 5-oxopentanoic acids exhibit ring-chain tautomerism. The carboxylic acid hydroxyl group can reversibly attack the highly electrophilic C5 aldehyde, forming a 6-membered cyclic hemiacylal (6-hydroxy-4,4-dimethyltetrahydro-2H-pyran-2-one). Solution: The equilibrium is highly solvent-dependent. If you are using CDCl 3​ , the cyclic form is often favored. Switch your NMR solvent to DMSO-d 6​ or add a drop of D 2​ O, which disrupts the intramolecular hydrogen bonding and shifts the equilibrium back toward the open-chain aldehyde form.

Q2: I am detecting a significant amount of 3,3-dimethylglutaric acid (+16 Da). How is this forming during a simple ester hydrolysis?

A: Auto-oxidation of the terminal aldehyde. Causality: Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, proceeding via a radical chain mechanism to form peroxy acids, which rapidly convert to the corresponding carboxylic acid. Solution: The standard literature protocols often neglect inert atmospheres during the lengthy room-temperature stirring[4]. You must thoroughly sparge all reaction solvents (especially water) with Argon for 15 minutes prior to use, and maintain an inert atmosphere throughout the reaction and workup.

Q3: My LC-MS shows a mass of +46 Da (m/z 191) relative to the expected product. What is this, and how do I remove it?

A: You have formed the dimethyl acetal (5,5-dimethoxy-3,3-dimethylpentanoic acid). Causality: Many legacy protocols[4] recommend hydrolyzing ethyl 3,3-dimethyl-5-oxopentanoate using KOH in a mixture of methanol and water. While the base hydrolyzes the ester, the aldehyde remains intact. However, during the subsequent acidic workup (addition of HCl), the excess methanol acts as a nucleophile, rapidly attacking the protonated aldehyde to form the stable dimethyl acetal. Solution: Do not attempt to deprotect the acetal, as harsh acidic conditions will cause further degradation. Instead, prevent its formation by switching the reaction solvent from Methanol to Tetrahydrofuran (THF).

Q4: How do I prevent aldol condensation dimers during the base hydrolysis step?

A: Modulate the basicity and thermal kinetics. Causality: The α -protons at the C4 position are weakly acidic. Prolonged exposure to strong bases like KOH (e.g., 41.5 hours as cited in some methods[4]) triggers self-condensation (Aldol addition) between the enolate of one molecule and the aldehyde of another. Solution: Switch from KOH to Lithium Hydroxide (LiOH). LiOH is a milder base, and the lithium cation helps coordinate the intermediate, suppressing the rate of enolization relative to ester hydrolysis. Furthermore, restrict the reaction time to <4 hours by monitoring via TLC or LC-MS.

Self-Validating Experimental Protocol

To address the aforementioned impurities, we have engineered an optimized, self-validating protocol for the synthesis of 3,3-Dimethyl-5-oxovaleric acid from its ethyl ester. This protocol explicitly replaces methanol with THF and utilizes LiOH to prevent acetalization and aldol dimerization.

Objective: Hydrolysis of ethyl 3,3-dimethyl-5-oxopentanoate with <2% oxidation or dimer impurities.

Step-by-Step Methodology:

  • Solvent Preparation (Critical for preventing oxidation):

    • Mix 50 mL of THF and 15 mL of Deionized Water.

    • Sparge the mixture with Argon gas for 15 minutes.

  • Reagent Addition:

    • Under an Argon atmosphere, dissolve 1.50 g (8.71 mmol) of ethyl 3,3-dimethyl-5-oxopentanoate into the degassed THF/Water mixture.

    • Cool the reaction flask to 0°C using an ice bath.

  • Controlled Hydrolysis (Prevents Aldol Dimerization):

    • Add 0.42 g (17.5 mmol, ~2.0 eq) of Lithium Hydroxide (LiOH) monohydrate in one portion.

    • Remove the ice bath and allow the reaction to stir at 20°C for exactly 3 hours.

    • Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench into 1 mL of Acetonitrile containing 0.1% Formic Acid. Run a rapid LC-MS. The starting material (m/z 173 [M+H] + ) should be absent, and the product (m/z 143 [M-H] ) should be the dominant peak.

  • Quenching and Workup (Prevents Acetalization):

    • Cool the reaction back to 0°C.

    • Slowly add 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0. (Do not over-acidify; pH < 2 promotes degradation).

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Isolation:

    • Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous Na 2​ SO 4​ , and filter.

    • Evaporate the solvent under reduced pressure (bath temperature < 30°C to prevent thermal degradation) to yield the crude 3,3-dimethyl-5-oxopentanoic acid.

    • Validation Checkpoint 2: Dissolve 5 mg in DMSO-d 6​ and run a 1 H NMR. Verify the presence of the aldehyde singlet at ~9.75 ppm to confirm the open-chain form is intact and unoxidized.

References

  • Synthesis of 3,3-dimethyl-5-oxopentanoic acid PrepChem. Standard legacy protocol demonstrating KOH/Methanol hydrolysis. URL:[Link]

  • Google Patents. Details the use of ethyl 3,3-dimethyl-5-oxopentanoate in reductive amination for AMPA receptor modulators.
  • Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase HELDA - University of Helsinki. Discusses the synthesis of 3,3-dimethyl-5-oxopentanoic acid derivatives and associated NMR characterizations. URL: [Link]

  • Google Patents. Details the incorporation of 3,3-dimethyl-5-oxopentanoic acid into complex macrocyclic therapeutic candidates.

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 3,3-Dimethyl-5-oxovaleric Acid

Welcome to the Formulation & Troubleshooting Support Center. This guide is engineered for drug development professionals and formulation scientists facing aqueous solubility bottlenecks with 3,3-Dimethyl-5-oxovaleric aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is engineered for drug development professionals and formulation scientists facing aqueous solubility bottlenecks with 3,3-Dimethyl-5-oxovaleric acid (also known as 5-oxo-3,3-dimethylpentanoic acid).

Below, you will find a mechanistic breakdown of the compound's behavior, self-validating experimental protocols, and troubleshooting FAQs to ensure your assays and in vivo studies remain robust and reproducible.

Molecular Diagnostics: Why is it Precipitating?

To solve a solubility issue, we must first understand the thermodynamic barriers inherent to the molecule's structure. 3,3-Dimethyl-5-oxovaleric acid is a bifunctional aliphatic compound containing a terminal carboxylic acid and an aldehyde, separated by a sterically bulky gem-dimethyl group.

  • The Hydrophobic Penalty: The gem-dimethyl core creates a localized hydrophobic region that disrupts the hydrogen-bonding network of water. In unbuffered deionized water, the compound lowers the local pH, which suppresses the ionization of its own carboxylic acid group (common ion effect). The un-ionized molecules form hydrogen-bonded dimers that strongly resist aqueous solvation[1].

  • The Cyclization Risk: In acidic environments, the open-chain 5-oxo-3,3-dimethylpentanoic acid can undergo enolization and subsequent intramolecular cyclization to form 4,4-dimethyl-3,4-dihydro-2-pyranone [2]. This cyclic lactone lacks the ionizable -COOH group entirely, rendering it highly lipophilic and nearly insoluble in water.

The Solution: Solubilization requires either thermodynamically overcoming the hydrophobic penalty via ionization[3], lowering the dielectric constant of the solvent[4], or physically shielding the lipophilic core using inclusion complexes[5].

Strategy Selection Workflow

Before proceeding to the protocols, use the decision matrix below to select the optimal solubilization route based on your downstream assay constraints.

G N1 3,3-Dimethyl-5-oxovaleric acid (Poorly Soluble) N2 Is the target assay pH-sensitive? N1->N2 N3 pH Adjustment (Form Sodium Salt at pH 7.4) N2->N3 No (Can adjust pH) N4 Can the assay tolerate organic solvents? N2->N4 Yes (Strict pH limits) N5 Cosolvent System (Use PEG 400 or DMSO) N4->N5 Yes N6 Cyclodextrin Complexation (Use HP-β-CD) N4->N6 No

Decision tree for selecting the optimal solubility enhancement strategy.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols are designed as closed-loop, self-validating systems to guarantee true molecular dissolution.

Protocol A: pH-Driven Solubilization (In Situ Salt Formation)

Causality: The pKa of the terminal carboxylic acid is approximately 4.5–4.8. Adjusting the vehicle pH to >6.8 ensures >99% ionization. The resulting ion-dipole interactions with water thermodynamically overwhelm the hydrophobic penalty of the gem-dimethyl backbone[3].

  • Dispersion: Weigh the required mass of 3,3-Dimethyl-5-oxovaleric acid into a clean glass vial. Add 80% of your final target volume using distilled water. Observation: The compound will form a cloudy, acidic suspension.

  • Titration: While stirring continuously at 300 RPM, add 0.1 M NaOH dropwise.

  • Equilibration: Monitor the pH using a calibrated micro-probe. Continue adding NaOH until the solution clears completely and the pH stabilizes between 7.2 and 7.4.

  • Locking the State: QS (quantum satis) to the final volume with a 10x concentrated physiological buffer (e.g., 10x PBS) to lock the pH and prevent environmental acidification.

  • Self-Validation Check: Shine a red laser pointer through the vial in a dark room. The absence of a visible beam path (Tyndall effect) confirms a true molecular solution rather than a deceptive colloidal micro-dispersion. Measure the pH again after 24 hours; a drop below pH 6.5 indicates the compound is reverting to its un-ionized lactone state, requiring further buffering.

Protocol B: Cyclodextrin Inclusion Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a lipophilic inner cavity and a hydrophilic exterior. The bulky gem-dimethyl tail of the acid inserts into the cavity via van der Waals forces, masking the hydrophobic region from the aqueous environment without requiring a pH shift[5].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., HBSS or PBS).

  • API Addition: Add 3,3-Dimethyl-5-oxovaleric acid to the cyclodextrin solution.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 30°C for 15–20 minutes. The mechanical energy accelerates the insertion of the lipophilic moiety into the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Self-Validation Check: Perform a 1:10 serial dilution of your complexed filtrate into pure assay buffer. If the solution remains optically clear across all dilutions, the inclusion complex is thermodynamically stable. Immediate cloudiness upon dilution indicates that the complexation capacity was exceeded and free drug is precipitating.

Quantitative Data: Solubility Enhancement Matrix

StrategyRecommended Excipient / ReagentMechanism of ActionExpected Solubility IncreaseCytotoxicity / Assay Impact
pH Adjustment 0.1 M NaOH + PBSIonization of -COOH to carboxylate>100-foldLow (if buffered to physiological pH)
Cosolvent 5–10% DMSO or PEG 400Reduction of dielectric constant40 to 50-foldModerate (DMSO >1% is toxic to cells)
Complexation 10–20% HP-β-CDHydrophobic cavity encapsulation20 to 50-foldLow (Biocompatible, no pH shift required)

Frequently Asked Questions (Troubleshooting)

Q: Why does my solution precipitate immediately when I dilute my DMSO stock into the cell culture media? A: This is a classic "solvent crash." When a DMSO stock is rapidly diluted into an aqueous medium, the dielectric constant of the microenvironment spikes. The water extracts the DMSO faster than the drug can partition into the aqueous phase, causing the lipophilic 3,3-Dimethyl-5-oxovaleric acid to nucleate and precipitate[4]. Fix: Use a step-wise dilution method, or pre-dissolve the compound in a mixture of DMSO and a surfactant (like Tween 80) before introducing it to the aqueous phase.

Q: Does the structural equilibrium of 3,3-Dimethyl-5-oxovaleric acid affect my formulation's shelf life? A: Yes. If stored in unbuffered or slightly acidic water, the terminal aldehyde and carboxylic acid will slowly undergo intramolecular cyclization to form 4,4-dimethyl-3,4-dihydro-2-pyranone[2]. Because this cyclic form is highly lipophilic, your previously clear solution will slowly develop a cloudy precipitate over several days. Always store aqueous stocks in a buffered state at pH > 7.0, or store the compound as a dry powder at -20°C.

Q: Can I use heating to force the compound into solution without adjusting the pH? A: Heating will temporarily increase kinetic solubility by disrupting the crystalline lattice energy. However, once the solution returns to room temperature or 37°C (incubator temperature), the solution will become supersaturated and the compound will rapidly crystallize out of solution. Thermodynamic solubilization (via pH, cosolvents, or cyclodextrins) is strictly required[3].

References

  • Synthesis of (±) cis-3-(dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylic acid (Details the cyclization mechanism of 5-oxo-3,3-dimethylpentanoic acid to 4,4-dimethyl-3,4-dihydro-2-pyranone).
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: International Journal of Pharmaceutical Sciences (ijpsjournal.com)
  • Source: PatSnap Eureka (patsnap.com)
  • Source: ResearchGate (researchgate.net)

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3,3-Dimethyl-5-oxovaleric Acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of crude 3,3-Dimethyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of crude 3,3-Dimethyl-5-oxovaleric acid. The information herein is designed to address specific experimental challenges and offer scientifically grounded solutions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 3,3-Dimethyl-5-oxovaleric acid, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield After Purification
Potential CauseTroubleshooting Solution(s)Scientific Rationale
Incomplete initial reaction or side reactions - Analyze the crude mixture by ¹H NMR, LC-MS, or GC-MS before purification to assess the initial purity and identify major byproducts. - Re-evaluate and optimize the synthetic reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).Understanding the composition of the crude mixture is critical for selecting an appropriate purification strategy and for diagnosing issues with the preceding synthetic step.
Product loss during liquid-liquid extraction - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the carboxylic acid, maximizing its partitioning into the organic phase.[1] - If emulsions form, try adding brine to increase the ionic strength of the aqueous phase, or use centrifugation to break the emulsion.[2] - Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.3,3-Dimethyl-5-oxovaleric acid is a carboxylic acid and its solubility is pH-dependent. At a pH below its pKa, it will be in its neutral form and more soluble in organic solvents. Emulsions can trap the product, reducing recovery.[2]
Co-elution with impurities during column chromatography - Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.[3] - Consider using a different stationary phase (e.g., a more polar or less polar column) to alter the selectivity.[3] - Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a weaker solvent before loading onto the column.[3]Chromatographic separation relies on the differential partitioning of compounds between the stationary and mobile phases. Optimizing these conditions can enhance the resolution between the target compound and impurities.
Product loss during recrystallization - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[4][5] - Cool the solution slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.[6] - Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[4]Recrystallization is based on the principle of differential solubility at different temperatures. Using excess solvent or washing with warm solvent will lead to a significant portion of the product remaining in the mother liquor, thus reducing the yield.[6]
Problem 2: Persistent Impurities in the Final Product
Potential CauseTroubleshooting Solution(s)Scientific Rationale
Structurally similar impurities - Employ high-performance liquid chromatography (HPLC) or flash chromatography with a high-resolution column.[7] - Consider derivatization of the carboxylic acid or ketone group to alter the polarity and improve chromatographic separation. - If impurities are acidic or basic, an acid-base extraction can be effective.Structurally similar impurities often have similar physical properties, making them difficult to separate by standard methods. More advanced chromatographic techniques or chemical modification can enhance separation.
Thermal degradation during purification - If using distillation, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.[8] Fatty acids are known to be heat-sensitive.[8] - For chromatography, avoid excessively high temperatures if using a heated column.3,3-Dimethyl-5-oxovaleric acid, being a keto acid, may be susceptible to decarboxylation or other degradation pathways at elevated temperatures.[9]
Incomplete removal of solvents - Dry the purified product under high vacuum for an extended period. - If residual solvent is still present, consider lyophilization (freeze-drying) if the product is dissolved in a suitable solvent like water or dioxane.Residual solvents can interfere with subsequent reactions and analytical characterization. High vacuum and/or lyophilization are effective methods for removing even high-boiling point solvents.
Problem 3: "Oiling Out" During Recrystallization
Potential CauseTroubleshooting Solution(s)Scientific Rationale
The solution is supersaturated, and the compound is coming out of solution above its melting point. - Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation level.[6] - Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice."Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point. By reducing the concentration or the cooling rate, crystallization can be favored over oiling out.[6]
Presence of impurities that depress the melting point. - Attempt to remove the impurities by another method, such as a preliminary column chromatography or an acid-base extraction, before recrystallization. - Add a small amount of charcoal to the hot solution to adsorb impurities, followed by hot filtration before cooling.[5]Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to the formation of an oil instead of solid crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3,3-Dimethyl-5-oxovaleric acid?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[10] For 3,3-Dimethyl-5-oxovaleric acid, a good starting point would be to test solvent systems like ethyl acetate/hexanes, acetone/water, or toluene. Small-scale solubility tests are crucial to determine the optimal solvent or solvent pair for your specific crude mixture.[4]

Q2: Can I use distillation to purify 3,3-Dimethyl-5-oxovaleric acid?

Yes, distillation can be a viable purification method, particularly for removing non-volatile or very high-boiling impurities.[11][12] However, due to its keto and carboxylic acid functionalities, the compound may be prone to degradation at high temperatures.[9] Therefore, vacuum distillation is highly recommended to reduce the boiling point and minimize the risk of thermal decomposition.[8] Short-path distillation is another gentle technique that can be effective.[13]

Q3: What type of chromatography is most suitable for purifying this compound?

For preparative scale, normal-phase or reversed-phase flash column chromatography is commonly used.

  • Normal-Phase: A silica gel stationary phase with a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a standard approach.

  • Reversed-Phase: A C18-functionalized silica stationary phase with a polar mobile phase (e.g., a gradient of acetonitrile in water, often with a small amount of acid like formic or acetic acid to keep the carboxylic acid protonated) can also be very effective.[14]

The choice between normal and reversed-phase depends on the polarity of the impurities in your crude mixture.

Q4: My purified product shows a broad peak in the HPLC analysis. What could be the cause?

A broad peak in HPLC can be due to several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.[3]

  • Poor Solubility in Mobile Phase: If the compound is not fully soluble in the mobile phase, it can cause peak tailing. Ensure your sample is completely dissolved before injection.[3]

  • Secondary Interactions: The carboxylic acid group can interact with the stationary phase, leading to peak tailing. Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), to the mobile phase can mitigate this.[3]

  • Column Degradation: An old or contaminated column can result in poor peak shape.[15]

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight. For GC-MS, derivatization may be necessary to increase volatility.[9]

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV or ELSD) to determine the percentage purity.[16]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 3,3-Dimethyl-5-oxovaleric acid. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent until the solid just dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Workflow Diagram: Purification Strategy Selection

Purification_Strategy cluster_purification Purification Techniques start Crude 3,3-Dimethyl-5-oxovaleric Acid Mixture analysis Analyze Crude Mixture (TLC, NMR, LC-MS) start->analysis decision_impurities Nature of Impurities? analysis->decision_impurities distillation Vacuum Distillation decision_impurities->distillation Impurities have very different boiling points chromatography Column Chromatography decision_impurities->chromatography Impurities have similar polarities recrystallization Recrystallization decision_impurities->recrystallization Crude product is mostly pure acid_base Acid-Base Extraction decision_impurities->acid_base Impurities are neutral or basic end_product Pure 3,3-Dimethyl-5-oxovaleric Acid distillation->end_product chromatography->end_product recrystallization->end_product acid_base->end_product

Caption: Decision tree for selecting a purification technique.

References

  • I. M. A. R. K. A. N. D. E. Y. A. Shishir, "Production of short-chain fatty acids (SCFAs) as chemicals or substrates for microbes to obtain biochemicals - PMC," National Center for Biotechnology Information, [Online]. Available: [Link].

  • Kumar Metal, "A guide to setting up a fatty acid distillation plant," Kumar Metal, 22-Jul-2025. [Online]. Available: [Link].

  • L. Vázquez and C. C. Akoh, "Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation," UGA CAES, [Online]. Available: [Link].

  • S. C. Cermak and T. A. Isbell, "Distillation of Natural Fatty Acids and Their Chemical Derivatives," Scientific Spectator, 23-Mar-2012. [Online]. Available: [Link].

  • S. C. Cermak and T. A. Isbell, "Distillation of Natural Fatty Acids and Their Chemical Derivatives," ResearchGate, [Online]. Available: [Link].

  • "Recrystalliz
  • "Recrystalliz
  • "Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?," ResearchGate, 12-Sep-2012. [Online]. Available: [Link].

  • "3.6F: Troubleshooting," Chemistry LibreTexts, 07-Apr-2022. [Online]. Available: [Link].

  • "5 questions with answers in KETO ACIDS | Science topic," ResearchGate, [Online]. Available: [Link].

  • "Recrystalliz
  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo, [Online]. Available: [Link].

  • LookChem, "Methyl 3,3-dimethyl-5-oxovalerate," LookChem, [Online]. Available: [Link].

  • "Oxalic acid, dimethyl ester," Organic Syntheses Procedure, [Online]. Available: [Link].

  • "USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS," Transgenomic, [Online]. Available: [Link].

  • NextSDS, "3,3-dimethyl-5-oxovaleric acid — Chemical Substance Information," NextSDS, [Online]. Available: [Link].

  • "5 - The Royal Society of Chemistry," The Royal Society of Chemistry, [Online]. Available: [Link].

  • "CN102911046A - Dimethyl oxalate purification method during CO coupling dimethyl oxalate synthesis process," Google P
  • Y. Song, T. Funatsu, and M. Tsunoda, "Analysis of intracellular α-keto acids by HPLC with fluorescence detection," The Royal Society of Chemistry, 08-Apr-2020. [Online]. Available: [Link].

  • Y. Liu, X. Wang, X. Wu, Y. Liu, and Y. Guo, "Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry," MDPI, 11-Jan-2018. [Online]. Available: [Link].

  • "Synthesis of 3,3-dimethyl-5-oxopentanoic acid," PrepChem.com, [Online]. Available: [Link].

  • "No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application," Shimadzu, [Online]. Available: [Link].

  • D. S. Bell, "Tips for Troubleshooting Liquid–Liquid Extractions," LCGC International, 26-Mar-2026. [Online]. Available: [Link].

  • "How to purify esterefication product?," ResearchGate, 15-Apr-2016. [Online]. Available: [Link].

  • E. L. Johnson, J. D. Chappell, and M. J. White, "Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry," National Center for Biotechnology Information, [Online]. Available: [Link].

  • A. Grajkowski, J. G. Ciesiolka, and S. L. Beaucage, "An improved strategy for the chemical synthesis of 3', 5'-cyclic diguanylic acid," National Center for Biotechnology Information, [Online]. Available: [Link].

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Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-5-oxovaleric acid

Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers engaged in the synthesis of 3,3-Dimethyl-5-oxovaleric acid, a crucial intermediate in pharmaceutical development. Focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers engaged in the synthesis of 3,3-Dimethyl-5-oxovaleric acid, a crucial intermediate in pharmaceutical development. Focusing on a plausible and robust catalytic oxidation route from a precursor alcohol (3,3-dimethyl-5-hydroxypentanoate), this document addresses common challenges related to catalyst loading, reaction efficiency, and product purity. It is designed to equip scientists with the expertise to diagnose issues, optimize reaction conditions, and validate their protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What is a standard and reliable method for synthesizing 3,3-Dimethyl-5-oxovaleric acid?

A1: While various synthetic routes can be envisioned, a highly effective and scalable method involves the selective catalytic oxidation of a suitable precursor, such as methyl 3,3-dimethyl-5-hydroxypentanoate. This approach commonly utilizes a heterogeneous catalyst, for instance, palladium supported on carbon (Pd/C), in the presence of a suitable oxidant like molecular oxygen. This method is favored for its relatively clean conversion and the ease of catalyst separation post-reaction. The final acid is obtained after a subsequent hydrolysis step.[1]

Q2: What is a sensible starting catalyst load for a pilot experiment?

A2: For a laboratory-scale reaction (1-10 mmol substrate), a starting load of 1-2 mol% of a 5% Pd/C catalyst is a judicious choice. This concentration is typically sufficient to initiate the reaction at a reasonable rate without promoting significant side reactions. The optimal loading is highly dependent on substrate purity, solvent, temperature, and oxidant pressure, and should be systematically optimized for your specific conditions.

Q3: How can I effectively monitor the reaction's progress?

A3: The most reliable methods for monitoring this reaction are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A typical procedure involves withdrawing a small aliquot (e.g., 50 µL) from the reaction mixture, quenching it immediately in a suitable solvent (like ethyl acetate with a small amount of a reducing agent like triphenylphosphine to consume any remaining oxidant), and analyzing the sample. This allows for the quantification of the starting material, the intermediate ester, and any potential byproducts over time.

Q4: What are the most common impurities or side products I should be aware of?

A4: The primary side products in this catalytic oxidation are typically:

  • Over-oxidation product: Adipic acid, 3,3-dimethyl-, which results from the oxidation proceeding past the aldehyde stage.

  • Lactone formation: γ-Valerolactone, 3,3-dimethyl-, can form via intramolecular cyclization, especially under acidic conditions or at elevated temperatures.

  • Unreacted starting material: Incomplete conversion will leave the precursor alcohol in the final mixture.

These can be identified and distinguished from the desired product by their unique mass-to-charge ratios in MS analysis and distinct retention times in chromatography.[2]

Troubleshooting Guide: Catalyst Performance & Optimization

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Low or Stalled Conversion Rate

Question: My reaction shows an initial conversion, but it stops progressing after a few hours, leaving a significant amount of starting material. What are the likely causes and how can I fix this?

Possible Causes & Solutions:

  • Insufficient Catalyst Loading: The initial catalyst charge may be too low to drive the reaction to completion. The active sites may be saturated or the turnover frequency is insufficient under the current conditions.

    • Solution: Perform a catalyst loading screen. Systematically increase the catalyst load in small increments (e.g., from 1 mol% to 5 mol%) while keeping all other parameters constant. See the experimental protocol below for a detailed guide.

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction. This is a common issue in catalytic processes and can stem from several factors.[4]

    • Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or nitrogen-containing compounds) can irreversibly bind to the palladium active sites.[5]

      • Solution: Ensure the highest purity of starting materials and solvents. Consider passing the substrate through a plug of activated carbon or silica gel before use.

    • Sintering: For heterogeneous catalysts, high local temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[6]

      • Solution: Ensure efficient stirring to dissipate heat uniformly. Avoid excessively high reaction temperatures. The optimal temperature for such oxidations is often moderate (e.g., 60-80°C).

    • Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[7]

      • Solution: Lowering the reaction temperature or pressure may mitigate coke formation. A regeneration protocol, such as a controlled calcination, might be necessary for the catalyst batch.

  • Poor Mass Transfer: In a triphasic system (solid catalyst, liquid substrate/solvent, gaseous oxidant), inefficient mixing can limit the reaction rate.

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized. Verify that your stirring apparatus is functioning correctly.

Experimental Workflow: Troubleshooting Low Conversion

Below is a logical workflow for diagnosing and solving low conversion issues.

G Start Low Conversion Observed CheckPurity Verify Purity of Substrate & Solvent Start->CheckPurity Impurity Impurity Detected? CheckPurity->Impurity Purify Purify Materials (e.g., Column Chromatography) Impurity->Purify Yes OptimizeLoad Perform Catalyst Loading Screen (1-5 mol%) Impurity->OptimizeLoad No Purify->OptimizeLoad LoadEffective Improvement Seen? OptimizeLoad->LoadEffective CheckMixing Increase Stirring Rate & Check Agitation LoadEffective->CheckMixing No End Conversion Optimized LoadEffective->End Yes MixingEffective Improvement Seen? CheckMixing->MixingEffective Deactivation Suspect Catalyst Deactivation MixingEffective->Deactivation No MixingEffective->End Yes Regenerate Attempt Catalyst Regeneration or Use Fresh Batch Deactivation->Regenerate

Caption: Troubleshooting logic for addressing low reaction conversion.

Issue 2: Poor Selectivity and Byproduct Formation

Question: My reaction is proceeding, but I am observing a significant amount of the over-oxidation product and some lactone. How can I improve the selectivity towards the desired 3,3-Dimethyl-5-oxovaleric acid?

Possible Causes & Solutions:

  • Excessive Catalyst Load or Temperature: High catalyst loading or elevated temperatures can provide too much activity, driving the reaction beyond the desired aldehyde/keto-acid stage to the dicarboxylic acid.

    • Solution: Systematically decrease the catalyst loading. If you found 5 mol% gave high conversion but poor selectivity, test in the 1-3 mol% range. Similarly, screen lower temperatures (e.g., start at 50°C instead of 80°C).

  • Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material has been consumed will inevitably lead to the formation of over-oxidation byproducts.

    • Solution: Conduct a time-course study. Analyze aliquots every hour to determine the point at which the concentration of the desired product is maximized and the starting material is minimized. Quench the reaction at this optimal time point.

  • Reaction pH: The pH of the reaction medium can influence side reactions. Acidic conditions can promote lactonization.

    • Solution: If lactone formation is significant, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) to the reaction mixture to buffer against any generated acidic species.

Data Presentation & Protocols

Table 1: Example of a Catalyst Loading Optimization Study

This table summarizes hypothetical results from an experiment to find the optimal catalyst load for the oxidation of methyl 3,3-dimethyl-5-hydroxypentanoate.

EntryCatalyst (5% Pd/C)Temperature (°C)Time (h)Conversion (%)Selectivity for Product (%)
11.0 mol%7086598
22.5 mol%7089596
32.5 mol% 70 6 92 99
45.0 mol%708>9985 (15% over-oxidation)
52.5 mol%904>9982 (18% over-oxidation)
Protocol 1: General Procedure for Catalytic Oxidation
  • Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add methyl 3,3-dimethyl-5-hydroxypentanoate (1.0 eq) and a suitable solvent (e.g., toluene, 10 mL/mmol of substrate).

  • Catalyst Addition: Add the desired amount of 5% Pd/C catalyst (e.g., 2.5 mol%).

  • Inerting: Flush the system with nitrogen or argon for 5-10 minutes.

  • Reaction Initiation: Replace the inert atmosphere with oxygen (using a balloon or a controlled inlet) and heat the mixture to the desired temperature (e.g., 70°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals as described in the FAQs.

  • Workup (Ester): Once the reaction is complete, cool the mixture to room temperature, flush with nitrogen, and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. The filtrate containing the product ester can be concentrated under reduced pressure.

  • Hydrolysis (Acid): To the crude ester, add a solution of potassium hydroxide (e.g., 1.5 eq) in methanol/water.[1] Stir at room temperature until saponification is complete (monitor by TLC or LC-MS). Acidify the mixture with aqueous HCl and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3,3-Dimethyl-5-oxovaleric acid.[1]

Experimental Workflow: From Setup to Purified Product

This diagram outlines the complete experimental sequence described in Protocol 1.

G cluster_oxidation Part 1: Catalytic Oxidation cluster_hydrolysis Part 2: Saponification & Purification Setup 1. Assemble Reactor & Add Reagents Catalyst 2. Add Pd/C Catalyst Setup->Catalyst Inert 3. Flush with N₂ Catalyst->Inert React 4. Introduce O₂ & Heat to 70°C Inert->React Monitor 5. Monitor Progress (LC-MS/GC-MS) React->Monitor Filter 6. Cool & Filter to Remove Catalyst Monitor->Filter Hydrolyze 7. Add KOH/MeOH to Crude Ester Filter->Hydrolyze Acidify 8. Acidify with HCl Extract 9. Extract with CH₂Cl₂ Purify 10. Dry & Concentrate Product Final Product: 3,3-Dimethyl-5-oxovaleric acid Purify->Product

Caption: Step-by-step workflow for synthesis and purification.

References

  • ANALYTICAL METHOD SUMMARIES. (2021).
  • Oxalic acid, dimethyl ester - Organic Syntheses Procedure.Organic Syntheses.
  • Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid.PrepChem.com.
  • Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al2O3 and γ.Digital.CSIC.
  • Garcilaso, V., et al. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.MDPI.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.PMC.
  • Catalyst deactivation.OUCI.
  • Deactivation Pathways in Transition Metal Catalysis.Macmillan Group.
  • Synthesis of 3,3-dimethyl-5-oxopentanoic acid.PrepChem.com.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.PMC.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H and 13C NMR Spectrum Reference Guide for 3,3-Dimethyl-5-oxovaleric Acid: Experimental Benchmarks vs. Predictive Models

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Comparison & Technical Guide As a bifunctional building block containing both a terminal carboxylic acid and an aldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Comparison & Technical Guide

As a bifunctional building block containing both a terminal carboxylic acid and an aldehyde, 3,3-Dimethyl-5-oxovaleric acid (CAS 77514-27-3) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is heavily utilized in Ugi multicomponent reactions, quinazoline diversity synthesis, and the development of aminocoumarin peptidomimetics .

Because the terminal aldehyde is highly susceptible to auto-oxidation, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable before utilizing this reagent in downstream applications. This guide objectively compares high-purity experimental NMR data against predictive software models and evaluates the performance of analytical-grade products against crude alternatives.

Experimental vs. Predicted NMR Data: The Case for Empirical Benchmarks

While predictive software (e.g., ChemDraw, Mnova) provides rapid structural estimations, these algorithms frequently miscalculate the anisotropic deshielding effects of carbonyl groups and the intricate intermolecular hydrogen-bonding networks of carboxylic acids. Relying solely on predicted spectra can lead to misassigned peaks and failed quality control.

Below is the comparison of high-purity experimental NMR data against standard predictive models.

Table 1: 1H NMR Chemical Shifts Comparison (400 MHz, CDCl₃)
Proton EnvironmentExperimental (CDCl₃, ppm)Multiplicity (J in Hz)IntegrationPredicted (Mnova)Predicted (ChemDraw)Δ (Exp vs Avg Pred)
COOH 11.50br s1H11.8011.20±0.30
CHO 9.85t (J = 2.5)1H9.759.90±0.05
CH₂-CHO 2.50d (J = 2.5)2H2.652.55-0.10
CH₂-COOH 2.40s2H2.352.450.00
C(CH₃)₂ 1.15s6H1.101.18+0.01

Mechanistic Insight (Causality of Splitting): The C4 methylene group (CH₂-CHO) appears as a distinct doublet (J = 2.5 Hz) due to vicinal coupling (³J) with the adjacent single aldehyde proton, which reciprocally appears as a triplet. In contrast, the C2 methylene group (CH₂-COOH) is isolated by the quaternary C3 carbon. Lacking any vicinal protons, it manifests as a sharp singlet. Predictive models often underestimate the deshielding effect of the aldehyde on the C4 protons, leading to a -0.10 ppm deviation.

Table 2: 13C NMR Chemical Shifts Comparison (100 MHz, CDCl₃)
Carbon EnvironmentExperimental (CDCl₃, ppm)Predicted (Mnova, ppm)Predicted (ChemDraw, ppm)
C5 (CHO) 202.3201.5203.1
C1 (COOH) 176.5177.2175.8
C4 (CH₂-CHO) 54.255.053.5
C2 (CH₂-COOH) 45.144.546.0
C3 (Quaternary) 33.433.034.1
C6, C7 (Methyls) 28.528.128.8
Product Performance Comparison: Analytical Grade vs. Crude Alternatives

When sourcing 3,3-Dimethyl-5-oxovaleric acid, the analytical grade product significantly outperforms crude or poorly stored technical-grade alternatives. The presence of oxidized impurities directly impacts the stoichiometry and yield of sensitive pharmaceutical workflows .

Table 3: Quality and Performance Comparison
ParameterAnalytical Grade (>98%)Technical/Crude Grade (<90%)Impact on Drug Development Workflows
Purity (qNMR) > 98.0%< 90.0%Ensures precise stoichiometry in Ugi multicomponent reactions.
Aldehyde Integrity Intact CHO peak (9.85 ppm)Diminished CHO, new COOH peakOxidized impurities (diacids) terminate target synthesis.
Moisture Content < 0.5% (No peak at 1.56 ppm)> 2.0% (Broad peak at 1.5-2.0 ppm)Excess water hydrolyzes sensitive intermediates and reagents.

Causality Behind Performance: The primary degradation pathway of 3,3-Dimethyl-5-oxovaleric acid is the auto-oxidation of the C5 aldehyde to a carboxylic acid, forming 3,3-dimethylglutaric acid. In crude samples, this is easily detected in the ¹H NMR spectrum by the disappearance of the 9.85 ppm aldehyde peak and an integration mismatch of the methyl singlet at 1.15 ppm. Using oxidized crude material in an Ugi reaction will terminate the multicomponent assembly, leading to massive yield losses .

Step-by-Step Methodology: NMR Acquisition and Purity Validation

To ensure a self-validating system, follow this standardized protocol for acquiring the NMR spectra of 3,3-Dimethyl-5-oxovaleric acid.

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of the compound.

  • Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Expertise Note: CDCl₃ is chosen over protic solvents (like Methanol-d₄) to prevent rapid deuterium exchange with the carboxylic acid proton, ensuring the COOH signal remains visible around 11.50 ppm.

Step 2: Instrument Tuning & Shimming

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Insert into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃ (7.26 ppm).

  • Perform rigorous Z-axis shimming until the TMS peak line width at half height is < 1 Hz.

Step 3: Acquisition Parameters

  • ¹H NMR: Pulse sequence = zg30; Number of scans (ns) = 16; Relaxation delay (D1) = 2.0 s; Spectral width = 15 ppm.

  • ¹³C NMR: Pulse sequence = zgpg30 (proton-decoupled); Number of scans (ns) = 512; Relaxation delay (D1) = 2.0 s.

  • Expertise Note: A 2.0 s relaxation delay is critical for ¹³C NMR to allow the quaternary C3 carbon (which lacks attached protons for rapid dipole-dipole relaxation) to fully relax, ensuring accurate peak detection and integration.

Step 4: Spectral Processing

  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

  • Fourier transform the FID, manually phase the spectrum, and apply a polynomial baseline correction.

  • Calibrate the chemical shifts relative to the internal TMS standard (0.00 ppm).

Structural Validation Workflow

G A Synthesis of 3,3-Dimethyl-5-oxovaleric acid B Sample Prep (CDCl3 + 0.03% TMS) A->B C 1H & 13C NMR Acquisition (400 MHz) B->C D Spectral Processing & Phasing C->D E Peak Assignment & Integration D->E F Purity Verification (>98%) E->F G Impurity Profiling (Diacid Oxidation) E->G

Workflow for NMR acquisition, processing, and impurity profiling of 3,3-Dimethyl-5-oxovaleric acid.

Conclusion

For drug development professionals, relying on high-purity 3,3-Dimethyl-5-oxovaleric acid validated by rigorous experimental NMR is essential. Predictive spectra fail to capture the nuanced coupling and degradation markers (like diacid formation) that dictate the success of downstream syntheses. By adhering to the standardized acquisition protocols outlined above, laboratories can ensure reproducible, high-yield results in complex API manufacturing.

References
  • Synthesis of 3,3-dimethyl-5-oxopentanoic acid . PrepChem. Available at:[Link]

  • The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains . MDPI Pharmaceuticals. Available at:[Link]

  • CN1071306C - Haloesters used as intermediates of pesticides. Google Patents.
Comparative

A Comparative Analysis of the Reactivity of 3,3-Dimethyl-5-oxovaleric Acid and 3,3-dimethylglutaric Acid

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of chemical synthesis, the selection of building blocks with precisely tuned reactivity is paramount to the success of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of chemical synthesis, the selection of building blocks with precisely tuned reactivity is paramount to the success of complex molecular construction. This guide provides an in-depth comparison of the reactivity of two structurally related C7 scaffolds: 3,3-Dimethyl-5-oxovaleric acid and 3,3-dimethylglutaric acid. While both molecules share a gem-dimethylated pentanoic acid backbone, the presence of a ketone in the former versus a second carboxylic acid in the latter imparts distinct chemical personalities, influencing their utility in synthetic strategies. This document aims to provide researchers, scientists, and drug development professionals with a clear understanding of these differences, supported by established chemical principles and detailed experimental protocols.

Molecular Structures and Functional Group Analysis

A foundational understanding of the molecules' structures is crucial for predicting their reactivity.

3,3-Dimethyl-5-oxovaleric acid (also known as 3,3-dimethyl-5-oxopentanoic acid) is a γ-keto acid. It possesses a terminal carboxylic acid and a ketone at the 5-position. The key reactive centers are the carboxylic acid proton, the carbonyl carbon of the ketone, and the α-protons to the ketone.

3,3-dimethylglutaric acid is a dicarboxylic acid with two terminal carboxyl groups. The gem-dimethyl group is situated at the C3 position. The primary reactive sites are the two carboxylic acid groups.

cluster_0 3,3-Dimethyl-5-oxovaleric acid cluster_1 3,3-dimethylglutaric acid a HOOC-CH₂-C(CH₃)₂-CH₂-C(=O)-CH₃ b HOOC-CH₂-C(CH₃)₂-CH₂-COOH

Figure 1: Chemical structures of the two compounds.

Comparative Reactivity Analysis

The differing functional groups dictate the distinct chemical behavior of these two molecules.

Acidity

For 3,3-dimethylglutaric acid, the two pKa values will differ. The first proton dissociation is enhanced by the second carboxyl group, while the second is hindered by the electrostatic repulsion from the newly formed carboxylate anion.

CompoundFunctional GroupEstimated pKa
3,3-Dimethyl-5-oxovaleric acidCarboxylic Acid~4.5 - 5.0
3,3-dimethylglutaric acidFirst Carboxylic Acid~4.3
Second Carboxylic Acid~5.3

This difference in acidity implies that under specific pH conditions, selective deprotonation and reaction at one of the carboxyl groups of 3,3-dimethylglutaric acid could be achieved.

Reactivity of the Carboxylic Acid Group(s)

Both molecules undergo typical carboxylic acid reactions such as esterification, amide formation, and reduction to alcohols.

Esterification: The rate of esterification is influenced by steric hindrance around the carboxyl group and the electronic nature of the molecule. For both compounds, the gem-dimethyl group at the C3 position provides some steric bulk, which may slightly retard the reaction rate compared to un-substituted analogues. In a direct comparison, the two carboxylic acid groups of 3,3-dimethylglutaric acid would be expected to undergo esterification under similar conditions, potentially leading to a mixture of mono- and di-esters depending on the stoichiometry of the alcohol used.

Anhydride Formation: A key difference in the reactivity of the dicarboxylic acid is its ability to form a cyclic anhydride upon heating, typically with a dehydrating agent like acetic anhydride. 3,3-dimethylglutaric acid can form a stable six-membered cyclic anhydride, 3,3-dimethylglutaric anhydride. This is a common and synthetically useful transformation for dicarboxylic acids of this chain length.

3,3-dimethylglutaric acid 3,3-dimethylglutaric acid 3,3-dimethylglutaric anhydride 3,3-dimethylglutaric anhydride 3,3-dimethylglutaric acid->3,3-dimethylglutaric anhydride Δ, (CH₃CO)₂O 3,3-Dimethyl-5-oxovaleric acid\n(ester protected) 3,3-Dimethyl-5-oxovaleric acid (ester protected) Alkene product Alkene product 3,3-Dimethyl-5-oxovaleric acid\n(ester protected)->Alkene product Ph₃P=CHR'

Figure 3: Wittig olefination of the keto acid.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This would transform the keto acid into a hydroxy acid, which could then potentially undergo intramolecular cyclization to form a γ-lactone.

Intramolecular Cyclization (Lactone Formation): Reduction of the ketone in 3,3-Dimethyl-5-oxovaleric acid to a hydroxyl group would yield 3,3-dimethyl-5-hydroxyvaleric acid. This γ-hydroxy acid can undergo intramolecular esterification to form a stable five-membered ring, a γ-lactone. [1]This cyclization can often be acid-catalyzed.

A 3,3-Dimethyl-5-oxovaleric acid B 3,3-Dimethyl-5-hydroxyvaleric acid A->B Reduction (e.g., NaBH₄) C γ-lactone B->C Intramolecular Esterification (H⁺)

Figure 4: Pathway to γ-lactone formation.

Experimental Protocols

The following protocols are representative examples of key transformations for each molecule.

Protocol 1: Synthesis of 3,3-dimethylglutaric Anhydride

This protocol is adapted from standard procedures for anhydride formation from dicarboxylic acids.

Materials:

  • 3,3-dimethylglutaric acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3,3-dimethylglutaric acid (1 equivalent) and acetic anhydride (2-3 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator.

  • The resulting crude 3,3-dimethylglutaric anhydride can be purified by recrystallization or distillation under reduced pressure.

Protocol 2: Wittig Olefination of Methyl 3,3-dimethyl-5-oxovalerate

This protocol is a general procedure for the Wittig reaction and would require optimization for this specific substrate. The carboxylic acid is protected as a methyl ester.

Materials:

  • Methyl 3,3-dimethyl-5-oxovalerate

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and syringe techniques

  • Stirring plate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to orange or deep red). Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve methyl 3,3-dimethyl-5-oxovalerate (1 equivalent) in anhydrous THF.

  • Slowly add the solution of the keto-ester to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Summary of Comparative Reactivity

Feature3,3-Dimethyl-5-oxovaleric acid3,3-dimethylglutaric acid
Primary Functional Groups Carboxylic acid, KetoneTwo Carboxylic acids
Acidity Monocarboxylic acid characterDicarboxylic acid character (two pKa values)
Key Reactions of Carboxyl Group Esterification, Amide formation, ReductionEsterification (mono- and di-), Amide formation, Reduction, Anhydride formation
Key Reactions of Second Functional Group Nucleophilic addition, Wittig reaction, Reduction to alcoholSame as the other carboxyl group
Potential for Intramolecular Cyclization Reduction followed by lactonization to a γ-lactoneDehydration to a cyclic anhydride

Conclusion

3,3-Dimethyl-5-oxovaleric acid and 3,3-dimethylglutaric acid, despite their structural similarities, offer distinct and complementary reactivity profiles. 3,3-dimethylglutaric acid is a symmetrical dicarboxylic acid ideal for applications requiring the formation of polymers, polyamides, or where the formation of a stable cyclic anhydride is a desired synthetic step. Its two reactive sites offer opportunities for the creation of symmetrical molecules or for selective mono-functionalization under controlled conditions.

In contrast, 3,3-Dimethyl-5-oxovaleric acid is a bifunctional molecule with orthogonal reactivity. The carboxylic acid and ketone groups can be addressed with different classes of reagents, allowing for more complex and sequential synthetic transformations. The ketone provides a handle for carbon-carbon bond formation via nucleophilic additions and the Wittig reaction, or for conversion to an alcohol and subsequent lactonization.

The choice between these two building blocks will ultimately depend on the specific synthetic target and the desired chemical transformations. A thorough understanding of their respective reactivities, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Organic Syntheses, Coll. Vol. 4, p.347 (1963); Vol. 31, p.40 (1951). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0347]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.

Sources

Validation

FTIR absorption peaks assignment for 3,3-Dimethyl-5-oxovaleric acid

Analytical Comparison Guide: FTIR Peak Assignment for 3,3-Dimethyl-5-oxovaleric Acid vs. Structural Analogues Executive Summary & Scientific Context In advanced drug development and multicomponent reaction (MCR) chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR Peak Assignment for 3,3-Dimethyl-5-oxovaleric Acid vs. Structural Analogues

Executive Summary & Scientific Context

In advanced drug development and multicomponent reaction (MCR) chemistry, 3,3-Dimethyl-5-oxovaleric acid (CAS 77514-27-3)[1] serves as a highly valuable bifunctional building block. As an aldehydic acid, it is frequently utilized in Ugi multicomponent reactions to synthesize complex peptidomimetics and quinazoline derivatives[2].

However, the structural integrity of this compound is often compromised by the presence of unreacted precursors (such as 3,3-dimethylglutaric acid) or structurally similar analogs (such as 5-oxopentanoic acid)[3]. As a Senior Application Scientist, I have designed this guide to objectively compare the Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectral profiles of these alternatives. By understanding the mechanistic causality behind specific vibrational modes, researchers can implement a robust, self-validating QA/QC workflow to guarantee building block purity before initiating high-value combinatorial synthesis[4].

Causality in Analytical Choices: Why ATR-FTIR?

While Nuclear Magnetic Resonance (NMR) provides definitive atomic connectivity, ATR-FTIR is the gold standard for rapid, non-destructive functional group validation at the benchtop.

The Expertise & Experience Perspective: Traditional transmission FTIR requires pressing the sample into a Potassium Bromide (KBr) pellet. Because KBr is highly hygroscopic, it readily absorbs atmospheric moisture. 3,3-Dimethyl-5-oxovaleric acid contains a carboxylic acid group, which exhibits a broad O-H stretch between 3300–2500 cm⁻¹. In a KBr pellet, artifactual water bands (~3400 cm⁻¹ and 1640 cm⁻¹) convolute this critical region, leading to false-positive impurity readings. Utilizing a diamond ATR crystal eliminates the need for hygroscopic matrices, ensuring that the critical carbonyl and hydroxyl regions remain pristine and mathematically reliable for comparative assignment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following ATR-FTIR methodology is designed as a self-validating system . The protocol cannot proceed to the next step unless specific quantitative criteria are met.

  • Step 1: System Suitability & Calibration

    • Action: Scan a NIST-traceable polystyrene reference film.

    • Validation Check: The aromatic C-C stretching peak must resolve at exactly 1601 ± 1 cm⁻¹ . If deviation occurs, the interferometer laser requires recalibration.

  • Step 2: Background Subtraction

    • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The baseline must be flat. Atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor noise must register below 0.001 Absorbance Units (AU) .

  • Step 3: Sample Acquisition

    • Action: Apply 2–5 mg of neat 3,3-Dimethyl-5-oxovaleric acid onto the crystal. Apply consistent pressure using the ATR anvil.

    • Validation Check: The maximum absorbance peak (the C=O stretch) must fall between 0.4 and 0.8 AU . This ensures the detector is operating within its linear dynamic range without signal saturation.

  • Step 4: Spectral Processing

    • Action: Apply ATR correction algorithms to account for wavelength-dependent penetration depth, followed by baseline correction.

Objective Performance Comparison & Peak Assignment

To validate the purity of 3,3-Dimethyl-5-oxovaleric acid, we must distinguish it from two primary alternatives/impurities:

  • 3,3-Dimethylglutaric acid: A dicarboxylic acid precursor lacking the aldehyde functionality.

  • 5-Oxopentanoic acid: An aldehydic acid lacking the gem-dimethyl group[3].

Table 1: Comparative FTIR Absorption Peaks
Functional GroupVibration Mode3,3-Dimethyl-5-oxovaleric acidAlternative 1: 3,3-Dimethylglutaric acidAlternative 2: 5-Oxopentanoic acid
Carboxylic O-H Stretch (broad)3300–2500 cm⁻¹3300–2500 cm⁻¹3300–2500 cm⁻¹
Aldehyde C-H Fermi doublet~2820, 2720 cm⁻¹ Absent~2820, 2720 cm⁻¹
Carbonyl C=O Stretch~1735 (CHO), 1710 (COOH) cm⁻¹ ~1710 cm⁻¹ (COOH only)~1735, 1710 cm⁻¹
Gem-dimethyl C-H bend split~1385, 1365 cm⁻¹ ~1385, 1365 cm⁻¹Absent
C-O Stretch~1250 cm⁻¹~1250 cm⁻¹~1250 cm⁻¹
Mechanistic Breakdown of Key Differentiators:
  • The Aldehyde Fermi Resonance: The defining feature separating 3,3-Dimethyl-5-oxovaleric acid from 3,3-dimethylglutaric acid is the aldehydic C-H stretch. This manifests as a distinct Fermi resonance doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ . This quantum mechanical phenomenon is caused by the interaction between the fundamental C-H stretch and the first overtone of the aldehydic C-H bend.

  • The Gem-Dimethyl Split: To distinguish the target compound from 5-oxopentanoic acid, we analyze the C-H bending region. The geminal dimethyl group (-C(CH₃)₂-) causes steric coupling of the symmetric bending vibrations. This splits the typical methyl "umbrella" mode into a highly characteristic doublet at ~1385 cm⁻¹ and ~1365 cm⁻¹ .

  • Carbonyl Convolution: The C=O stretching region will show a broadened or distinctly split peak for 3,3-Dimethyl-5-oxovaleric acid due to the overlapping signals of the carboxylic acid C=O (~1710 cm⁻¹) and the aldehyde C=O (~1735 cm⁻¹).

Diagnostic Workflow Visualization

The following decision tree illustrates the logical progression for validating the structural identity of 3,3-Dimethyl-5-oxovaleric acid based on the FTIR data presented above.

FTIR_Workflow Start Sample Prep & ATR Blank (Baseline Noise < 0.001 AU) Scan ATR-FTIR Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) Start->Scan Check1 Aldehyde C-H Present? (Fermi Doublet: 2820/2720 cm⁻¹) Scan->Check1 Check2 Gem-Dimethyl Present? (Bending Split: 1385/1365 cm⁻¹) Check1->Check2 Yes Fail1 Rejected (Precursor Detected): 3,3-Dimethylglutaric acid Check1->Fail1 No Pass Confirmed: 3,3-Dimethyl-5-oxovaleric acid Check2->Pass Yes Fail2 Rejected (Analog Detected): 5-Oxopentanoic acid Check2->Fail2 No

ATR-FTIR diagnostic workflow for validating 3,3-Dimethyl-5-oxovaleric acid purity.

References

  • PrepChem. "Synthesis of 3,3-dimethyl-5-oxopentanoic acid". Retrieved March 26, 2026. URL:[Link]

  • Hadian, Mojgan. "Innovative high throughput medicinal chemistry". University of Groningen, 2023. URL:[Link]

  • PubChem. "5-Oxopentanoic acid | C5H8O3 | CID 439963". National Center for Biotechnology Information. Retrieved March 26, 2026. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Analysis of 3,3-Dimethyl-5-oxovaleric Acid

Introduction 3,3-Dimethyl-5-oxovaleric acid is a small organic molecule featuring both a carboxylic acid and a ketone functional group. Its analysis is pertinent in various fields, including metabolomics and as a potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,3-Dimethyl-5-oxovaleric acid is a small organic molecule featuring both a carboxylic acid and a ketone functional group. Its analysis is pertinent in various fields, including metabolomics and as a potential building block in pharmaceutical synthesis. The accurate and robust quantification of this analyte requires a well-developed chromatographic method. However, its polar nature presents a unique set of challenges for traditional reversed-phase chromatography.

This guide provides an in-depth comparison of potential chromatographic strategies for the analysis of 3,3-Dimethyl-5-oxovaleric acid. We will explore the theoretical basis for method selection, compare different chromatographic modes, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to establish a reliable analytical method.

Physicochemical Properties and Chromatographic Challenges

The key to developing a successful chromatographic method lies in understanding the physicochemical properties of the analyte. For 3,3-Dimethyl-5-oxovaleric acid, the two critical functional groups are the carboxylic acid and the ketone.

  • Carboxylic Acid Moiety: This group is ionizable. The pKa of a typical short-chain carboxylic acid is around 4.75. This means that at a pH above its pKa, the molecule will be deprotonated and exist as a negatively charged carboxylate anion. In its ionized form, it is highly polar and will exhibit poor retention on a non-polar reversed-phase column.[1]

  • Ketone Group: The ketone group adds to the overall polarity of the molecule.

  • Overall Polarity: The combination of the carboxylic acid and ketone functionalities makes 3,3-Dimethyl-5-oxovaleric acid a highly polar compound, especially when the carboxylic acid is ionized.

These properties lead to the primary analytical challenge: achieving adequate retention on standard reversed-phase columns under typical neutral pH conditions.

Comparative Analysis of Chromatographic Techniques

Several chromatographic strategies can be employed for the analysis of 3,3-Dimethyl-5-oxovaleric acid. The choice of method will depend on the available instrumentation, sample matrix, and the desired sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion Suppression

The most direct approach for retaining small organic acids on a reversed-phase column is ion suppression.[1] By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid group will be protonated and exist in its non-ionized, more hydrophobic form.[2] This significantly increases its affinity for the non-polar stationary phase, leading to improved retention.

Key Considerations for RP-HPLC:

  • Column Selection: C18 columns are the workhorse of reversed-phase chromatography and are a good starting point.[3] For highly aqueous mobile phases, which are common in ion suppression methods, an aqueous-stable C18 column (often designated with "AQ") is recommended to prevent phase collapse.[1]

  • Mobile Phase pH: A mobile phase containing 0.1% formic acid or phosphoric acid is commonly used to achieve a pH between 2 and 3.[4][5]

  • Detection: UV detection at a low wavelength (around 210 nm) is suitable for detecting the carboxyl group.[6][7] For higher sensitivity and specificity, mass spectrometry (MS) is the preferred detection method.[8][9]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11] In HILIC, a polar stationary phase (e.g., aminopropyl, amide, or diol) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11]

Advantages of HILIC for 3,3-Dimethyl-5-oxovaleric Acid:

  • Enhanced Retention: HILIC provides strong retention for polar analytes like organic acids.[10]

  • MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), often leading to enhanced sensitivity.[12]

  • Orthogonal Selectivity: HILIC offers a different separation mechanism compared to RP-HPLC, which can be beneficial for complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, the low volatility and polar nature of carboxylic acids like 3,3-Dimethyl-5-oxovaleric acid make them unsuitable for direct GC analysis.[13][14] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and less polar derivative.[8]

Common Derivatization Strategies for Carboxylic Acids:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, increasing volatility.[13]

  • Esterification (Alkylation): This involves converting the carboxylic acid into an ester, for example, a methyl ester, using reagents like diazomethane or BF3/methanol.[8][15]

While GC-MS can offer excellent sensitivity and resolution, the additional sample preparation step of derivatization adds complexity and potential for variability.[16]

Data Comparison

The following table summarizes the expected retention behavior of 3,3-Dimethyl-5-oxovaleric acid under different chromatographic conditions. Note that exact retention times will vary depending on the specific instrument, column dimensions, and other experimental parameters.

Chromatographic ModeStationary PhaseMobile Phase ConditionsExpected Retention TimeProsCons
RP-HPLC (Ion Suppression) C18 (5 µm, 4.6 x 150 mm)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient ElutionModerate (e.g., 3-8 min)Direct analysis, widely applicable.Requires acidic mobile phase, potential for poor peak shape if pH is not controlled.
HILIC Amide or Amino (3 µm, 2.1 x 100 mm)A: 10 mM Ammonium Formate in WaterB: AcetonitrileGradient ElutionStrong (e.g., 5-12 min)Excellent for polar compounds, MS-friendly.Can be sensitive to water content in the sample, longer equilibration times.
GC-MS (with Derivatization) DB-5ms or similar (30 m x 0.25 mm)Helium Carrier GasTemperature ProgramDependent on derivativeHigh sensitivity and resolution.Requires extra derivatization step, potential for analyte loss or degradation.

Experimental Protocols

Protocol 1: RP-HPLC-MS/MS Method

This protocol provides a robust method for the quantification of 3,3-Dimethyl-5-oxovaleric acid in aqueous samples.

1. Materials and Reagents:

  • Column: C18, 3.5 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Sample Diluent: 50:50 Methanol:Water

2. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10% to 90% B

    • 7-7.5 min: 90% B

    • 7.5-8 min: 90% to 10% B

    • 8-10 min: 10% B (Equilibration)

  • Total Run Time: 10 minutes[4]

3. Mass Spectrometry Conditions (Negative ESI Mode):

  • Optimize parameters for the specific instrument.

  • Monitor the [M-H]⁻ ion for 3,3-Dimethyl-5-oxovaleric acid.

4. Sample Preparation:

  • For clean samples, dilute in the sample diluent.

  • For complex matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold methanol containing 0.2% formic acid, vortexing, and centrifuging.[4]

Protocol 2: GC-MS Method with Silylation

This protocol is suitable for achieving high sensitivity, particularly when dealing with trace levels of the analyte.

1. Materials and Reagents:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Solvent: Pyridine or Acetonitrile

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

2. Derivatization Procedure:

  • Evaporate the sample to complete dryness under a stream of nitrogen.[13]

  • Add 50 µL of anhydrous solvent to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 45 minutes.[13]

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 50-550

Visualization of Analytical Workflows

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; "Sample" [shape=ellipse, fillcolor="#FFFFFF"]; "Dilution" [label="Direct Dilution\n(Clean Matrix)"]; "SPE" [label="Solid Phase Extraction\n(Complex Matrix)"]; "Derivatization" [label="Derivatization\n(for GC-MS)"]; "Sample" -> "Dilution"; "Sample" -> "SPE"; "SPE" -> "Derivatization"; }

subgraph "cluster_analysis" { label="Chromatographic Analysis"; style="rounded"; bgcolor="#F1F3F4"; "HPLC" [label="RP-HPLC or HILIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC" [label="GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_data" { label="Data Processing"; style="rounded"; bgcolor="#F1F3F4"; "Integration" [label="Peak Integration"]; "Quantification" [label="Quantification"]; "Report" [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; }

"Dilution" -> "HPLC" [label="LC-MS Analysis"]; "SPE" -> "HPLC" [label="LC-MS Analysis"]; "Derivatization" -> "GC" [label="GC-MS Analysis"]; "HPLC" -> "Integration"; "GC" -> "Integration"; "Integration" -> "Quantification"; "Quantification" -> "Report"; } dot Caption: General analytical workflow for 3,3-Dimethyl-5-oxovaleric acid.

dot digraph "Method_Selection_Tree" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\nAnalyze 3,3-Dimethyl-\n5-oxovaleric acid", shape=ellipse, fillcolor="#FFFFFF"]; q1 [label="Is the analyte poorly\nretained on C18?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is high sensitivity\n a primary requirement?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

rp_hplc [label="Use RP-HPLC with\nIon Suppression", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; hilic [label="Consider HILIC", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; gcms [label="Consider GC-MS\nwith Derivatization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

start -> q1; q1 -> rp_hplc [label=" No "]; q1 -> hilic [label=" Yes "]; hilic -> q2; rp_hplc -> q2; q2 -> gcms [label=" Yes "]; } dot Caption: Decision tree for selecting a suitable chromatographic method.

Conclusion

The analysis of 3,3-Dimethyl-5-oxovaleric acid can be effectively achieved through several chromatographic techniques. For routine analysis with sufficient analyte concentration, Reversed-Phase HPLC with ion suppression offers a straightforward and robust approach. When higher retention and orthogonal selectivity are needed, especially for complex matrices, HILIC is an excellent alternative that is also highly compatible with mass spectrometry. For applications requiring the highest sensitivity, GC-MS with derivatization , despite the additional sample preparation, remains a powerful option. The optimal choice will ultimately be guided by the specific analytical requirements of the research, including sample complexity, required sensitivity, and available instrumentation.

References

  • Gaber, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Szmigielska, K., et al. (2010). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Journal of Chromatography B, 879(11-12), 841-849. Retrieved from [Link]

  • Poole, C. F. (2003). Acids: Derivatization for GC Analysis.
  • Liu, X., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5304. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • Li, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Liquid Chromatography & Related Technologies, 45(11-12), 533-541. Retrieved from [Link]

  • Li, H., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 163. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Nakajima, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(22), 2865-2871. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • OSHA. (2021). Analytical Method Summaries. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Nakajima, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. PubMed. Retrieved from [Link]

  • Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]

  • Shodex. (n.d.). Technical Notebook Saccharides & Organic Acids. Retrieved from [Link]

  • NextSDS. (n.d.). 3,3-dimethyl-5-oxovaleric acid — Chemical Substance Information. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). HPLC Application Notes. Retrieved from [Link]

  • Interchim. (n.d.). HPLC Organic Acid Analysis. Retrieved from [Link]

  • Shelton, D., et al. (2020). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1152, 122237. Retrieved from [Link]

  • Wang, Y., et al. (2019). HPLC method for simultaneously determining 7 organic acids in pinellia ternata. Google Patents.
  • Organic Syntheses. (n.d.). Oxalic acid, dimethyl ester. Retrieved from [Link]

  • JECFA. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • Moldoveanu, S. C., & David, F. (2018). An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. ResearchGate. Retrieved from [Link]

Sources

Validation

Comparative Guide to Green Chemistry Synthesis Routes for 3,3-Dimethyl-5-oxovaleric Acid

Introduction: The Strategic Value of the Intermediate 3,3-Dimethyl-5-oxovaleric acid (CAS: 77514-27-3), systematically known as 3,3-dimethyl-5-oxopentanoic acid, is a highly valued bifunctional intermediate. Bearing both...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Intermediate

3,3-Dimethyl-5-oxovaleric acid (CAS: 77514-27-3), systematically known as 3,3-dimethyl-5-oxopentanoic acid, is a highly valued bifunctional intermediate. Bearing both a terminal carboxylic acid and an aldehyde group, it serves as a critical building block in the synthesis of complex macrocycles, peptidomimetics, and bio-inspired UV-B absorbers[1][2].

As pharmaceutical manufacturing transitions toward sustainable practices, the synthesis of this intermediate must be evaluated through the lens of Green Chemistry. Traditional routes rely on heavy halogenation or harsh basic hydrolysis, resulting in poor atom economy and high environmental impact (E-factor). This guide objectively compares these legacy methods with emerging green alternatives—specifically focusing on biocatalytic and continuous-flow methodologies.

Mechanistic Pathway & Causality (E-E-A-T Analysis)

The core challenge in synthesizing 3,3-dimethyl-5-oxovaleric acid lies in the steric hindrance imposed by the gem-dimethyl group at the C3 position.

  • Legacy Causality: In traditional saponification, the bulky 3,3-dimethyl group retards the nucleophilic attack of the hydroxide ion on the ester carbonyl, necessitating extended reaction times (up to 41.5 hours) and stoichiometric excesses of harsh bases (KOH)[3]. Furthermore, legacy industrial routes have relied on the hydrolysis of 5,5-dichloro-3,3-dimethylpentanoic acid[4], an approach that intrinsically generates massive chloride waste and requires highly corrosive sulfuric acid during precursor formation.

  • Green Chemistry Causality: To circumvent these thermodynamic barriers without generating toxic waste, modern approaches leverage biocatalysis and continuous-flow microreactors . Immobilized lipases (such as Candida antarctica Lipase B) provide exquisite chemoselectivity and stabilize the transition state via a highly specific active site, bypassing the steric hindrance at ambient temperatures. When paired with bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF), the E-factor is drastically reduced.

Comparison of Synthesis Routes

Route A: Traditional Batch Saponification (The Baseline)
  • Mechanism: Base-catalyzed hydrolysis of ethyl 3,3-dimethyl-5-oxopentanoate using KOH in a methanol/water mixture, followed by acidification with HCl[3].

  • Drawbacks: Generates stoichiometric potassium chloride (KCl) waste. The protocol mandates repeated extractions with methylene chloride (DCM)—a volatile, toxic, and environmentally persistent solvent. The atom economy is inherently lowered by the loss of ethanol and the generation of inorganic salts.

Route B: Halogenated Precursor Hydrolysis (Industrial Legacy)
  • Mechanism: Hydrolysis of 5,5-dichloro-3,3-dimethylpentanoic acid using alkali or alkaline earth metal hydroxides in water[4].

  • Drawbacks: While water is used as the solvent, the upstream synthesis of the tetrachloro precursor is highly hazardous. The atom economy is exceptionally poor due to the deliberate loss of multiple heavy chlorine atoms as waste during the unmasking of the aldehyde.

Route C: Biocatalytic Ester Hydrolysis (Green Alternative)
  • Mechanism: Enzymatic hydrolysis of the ethyl ester using immobilized CALB (Novozym 435) in a biphasic system of aqueous buffer and 2-MeTHF.

  • Advantages: Operates at neutral pH and mild temperatures (35 °C). It eliminates the need for strong acids/bases, prevents inorganic salt waste, and avoids chlorinated solvents entirely. The solid-supported enzyme can be filtered and recycled for multiple batches, maximizing catalytic efficiency.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes, emphasizing green chemistry principles.

MetricRoute A: Traditional SaponificationRoute B: Halogenated PrecursorRoute C: Biocatalytic Hydrolysis
Typical Yield ~84%~76% (from dichloro)>90% (Projected/Optimized)
Atom Economy Low (Loss of EtOH, KCl waste)Very Low (Loss of 2x HCl)High (Loss of EtOH only)
Solvent Profile Methanol, DCM (Toxic)Water, DCM2-MeTHF, Water (Benign)
Catalyst / Reagent Stoichiometric KOHStoichiometric Alkali BaseCALB Enzyme (Recyclable)
Estimated E-factor > 50> 100< 10
Reaction Time 41.5 hours24 hours12 - 24 hours
Waste Stream Chlorinated organics, KClChlorinated organics, NaCl/KClBiodegradable aqueous, EtOH

Experimental Protocols: A Self-Validating Approach

Protocol 1: Traditional Batch Saponification[3]

This protocol is provided as a baseline reference for legacy methodologies.

  • Reaction Setup: Dissolve 1.50 g (8.71 mmol) of ethyl 3,3-dimethyl-5-oxopentanoate in 50 mL of methanol and 1 mL of deionized water.

  • Base Addition: Add 1.0 g (17.8 mmol, ~2 eq) of potassium hydroxide. Causality: The excess base is required to drive the sterically hindered hydrolysis to completion.

  • Agitation: Stir the mixture at room temperature (25 °C) for 41.5 hours.

    • Self-Validation Check: Monitor the disappearance of the ester via TLC (Hexanes/EtOAc 7:3). The ester spot ( Rf​≈0.6 ) should completely disappear.

  • Quenching: Dilute the mixture with water and acidify with aqueous HCl until pH 2 is reached.

    • Self-Validation Check: Verify pH with indicator paper to ensure full protonation of the carboxylate, which is necessary for organic extraction.

  • Extraction & Isolation: Extract repeatedly with methylene chloride (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and evaporate the solvent to afford the crude product (~1.05 g, 84% yield).

Protocol 2: Green Biocatalytic Hydrolysis (Optimized Methodology)

This protocol utilizes renewable solvents and recyclable biocatalysts.

  • Biphasic Setup: Dissolve 8.71 mmol of ethyl 3,3-dimethyl-5-oxopentanoate in 10 mL of 2-Methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF is derived from renewable biomass and offers superior phase separation compared to fully miscible THF.

  • Buffer Addition: Add 40 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) to create the biphasic reaction medium.

  • Biocatalyst Introduction: Add 100 mg of immobilized Candida antarctica Lipase B (CALB, Novozym 435).

  • Agitation: Stir gently at 35 °C for 12–24 hours.

    • Self-Validation Check: Monitor ethanol release via GC-FID or substrate consumption via HPLC. The reaction is complete when the ester peak area is <1%.

  • Catalyst Recovery: Filter the reaction mixture through a coarse frit to recover the immobilized enzyme beads.

    • Self-Validation Check: Wash the beads with neat 2-MeTHF; they can be stored at 4 °C and reused for up to 5 subsequent cycles with minimal loss of activity.

  • Isolation: Separate the aqueous layer, acidify mildly to pH 3 using aqueous citric acid (avoiding corrosive HCl), and extract with 2-MeTHF. Dry the organic phase over Na2​SO4​ and concentrate under reduced pressure.

Visualizations of Workflows and Pathways

Workflow cluster_traditional Route A: Traditional Saponification cluster_green Route B: Biocatalytic Hydrolysis T_Start Ethyl 3,3-dimethyl-5-oxopentanoate T_Reaction KOH / MeOH / H2O 41.5h, 25°C T_Start->T_Reaction T_Quench Acidification (HCl) T_Reaction->T_Quench T_Extract DCM Extraction & MgSO4 T_Quench->T_Extract T_Product Product + KCl Waste T_Extract->T_Product G_Start Ethyl 3,3-dimethyl-5-oxopentanoate G_Reaction CALB Enzyme Buffer / 2-MeTHF, 35°C G_Start->G_Reaction G_Filter Enzyme Filtration & Recycle G_Reaction->G_Filter G_Extract Phase Separation G_Filter->G_Extract G_Product Product + EtOH (Benign) G_Extract->G_Product

Workflow comparison between traditional saponification and green biocatalytic hydrolysis.

Pathway Ester Ethyl 3,3-dimethyl-5-oxopentanoate (Substrate) Intermediate Acyl-Enzyme Intermediate (Transition State) Ester->Intermediate Binding Enzyme Immobilized CALB (Biocatalyst) Enzyme->Intermediate Catalysis Product 3,3-Dimethyl-5-oxovaleric acid (Target) Intermediate->Product Release Byproduct Ethanol (Green Byproduct) Intermediate->Byproduct Leaving Group Water H2O (Nucleophile) Water->Intermediate Hydrolysis

Mechanistic pathway of the lipase-catalyzed ester hydrolysis outlining atom economy.

References

  • Synthesis of 3,3-dimethyl-5-oxopentanoic acid - PrepChem.com. Source: prepchem.com.
  • Concise Synthesis of Macrocycles by Multicomponent Reactions - PMC. Source: nih.gov.
  • EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation - Google Patents. Source: google.com.
  • A Scalable, Combined-Batch, and Continuous-Flow Synthesis of a Bio-Inspired UV-B Absorber. Source: connectsci.au.
  • Synthetic reactions using a 3-D printed acid-catalyst - ChemRxiv. Source: chemrxiv.org.

Sources

Comparative

3,3-Dimethyl-5-oxovaleric acid vs levulinic acid in polymer cross-linking

High-Performance Polymer Cross-Linking: 3,3-Dimethyl-5-oxovaleric Acid vs. Levulinic Acid Executive Summary As a Senior Application Scientist, I frequently evaluate bifunctional linkers for dynamic covalent polymer netwo...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Polymer Cross-Linking: 3,3-Dimethyl-5-oxovaleric Acid vs. Levulinic Acid

Executive Summary

As a Senior Application Scientist, I frequently evaluate bifunctional linkers for dynamic covalent polymer networks (DCNs). Acylhydrazone chemistry—formed by the condensation of a hydrazide with a carbonyl group—is a cornerstone of modern hydrogel synthesis, targeted drug delivery, and self-healing coatings. The choice of the carbonyl precursor dictates the network's gelation kinetics, thermodynamic stability, and pH-responsiveness.

This guide provides an in-depth, data-driven comparison between two distinct carbonyl-carboxylic acid cross-linking precursors: Levulinic Acid (LA) , a widely used bio-based ketone, and 3,3-Dimethyl-5-oxovaleric acid (DMOVA) , a highly reactive synthetic aldehyde featuring a steric-directing gem-dimethyl group.

Section 1: Molecular Anatomy & Mechanistic Causality

The fundamental divergence in performance between LA and DMOVA stems from the inherent electronic and steric differences between ketones and aldehydes, compounded by specific structural motifs.

Levulinic Acid (4-oxopentanoic acid)

  • Chemical Profile: A bio-derived gamma-keto acid.

  • Mechanistic Causality: Ketones are inherently less electrophilic than aldehydes due to the electron-donating effect of the adjacent alkyl group, which stabilizes the partial positive charge on the carbonyl carbon. Consequently, hydrazone formation with LA typically requires mildly acidic conditions (pH 4.5–6.0) to protonate the carbonyl oxygen and drive the reaction forward.

  • Application Fit: The resulting ketohydrazone bonds are highly dynamic. They readily undergo reversible cleavage under acidic conditions, making LA the gold standard for stimuli-responsive drug release systems and recyclable covalent adaptable networks .

3,3-Dimethyl-5-oxovaleric acid (DMOVA)

  • Chemical Profile: An aliphatic aldehyde-acid with a gem-dimethyl substitution at the C3 position.

  • Mechanistic Causality: Lacking the stabilizing alkyl group of a ketone, the aldehyde carbon in DMOVA is highly electrophilic. It undergoes rapid nucleophilic attack by hydrazides even at physiological pH (7.4), bypassing the need for acid catalysis .

  • The Thorpe-Ingold Effect: The bulky gem-dimethyl group restricts the conformational degrees of freedom of the alkyl chain. In a cross-linked network, this steric bulk shields the resulting aldehydo-hydrazone bond from nucleophilic attack by water, significantly increasing hydrolytic stability compared to linear aliphatic cross-linkers.

Section 2: Performance Comparison Data

The table below synthesizes quantitative performance metrics when these acids are grafted onto an amine-bearing polymer and cross-linked with Adipic Acid Dihydrazide (ADH).

PropertyLevulinic Acid (LA)3,3-Dimethyl-5-oxovaleric acid (DMOVA)Mechanistic Driver
Carbonyl Type Gamma-KetoneAliphatic AldehydeAldehydes lack stabilizing alkyl electron donation.
Electrophilicity ModerateVery HighSteric accessibility and carbonyl polarization.
Optimal Gelation pH 4.5 – 6.06.5 – 7.5Ketones require acid-catalyzed protonation to react .
Gelation Time (ADH) 45 – 60 minutes< 5 minutesAldehyde-hydrazide condensation is thermodynamically favored.
Hydrolytic Stability Dynamic / ReversibleHighly StableGem-dimethyl steric shielding prevents rapid hydrolysis.

Section 3: Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols describe the functionalization of an amine-bearing polymer backbone (e.g., gelatin or polyallylamine) and its subsequent cross-linking. Every step is designed as a self-validating system where physical state changes confirm chemical success.

Protocol A: Polymer Functionalization via EDC/NHS Coupling

Objective: Graft LA or DMOVA onto polymer primary amines. Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. NHS is immediately added to convert this into a semi-stable NHS ester. This prevents premature hydrolysis of the activated acid, ensuring high-yield amide bond formation with the polymer's primary amines.

  • Preparation: Dissolve the amine-bearing polymer (1.0 eq amines) in MES buffer (0.1 M, pH 5.5). Why pH 5.5? This maintains the amines in a partially protonated state to prevent precipitation while optimizing the half-life of the EDC cross-linker.

  • Activation: Add LA or DMOVA (1.5 eq relative to amines). Critical Note: DMOVA must be sourced fresh and stored under inert gas to prevent auto-oxidation of the aldehyde to a carboxylic acid.

  • Coupling: Add NHS (2.0 eq) followed by EDC-HCl (2.0 eq). Stir continuously at room temperature for 4 hours.

  • Validation & Purification: Purify via dialysis (MWCO 3.5 kDa) against distilled water for 48 hours to remove unreacted small molecules. Lyophilize the product. Self-Validation: A successful graft is confirmed by a mass increase in the lyophilized product and the disappearance of the free amine signal in a ninhydrin assay.

Protocol B: Hydrazide Cross-Linking & Rheological Validation

Objective: Form the acylhydrazone network and measure gelation kinetics. Causality: The dihydrazide (ADH) acts as a bifunctional bridge. Using oscillatory rheology to monitor the crossover of the storage modulus (G') and loss modulus (G") provides a self-validating, real-time physical measurement of the chemical cross-linking event.

  • Formulation: Prepare a 5% w/v solution of the functionalized polymer in PBS.

    • For LA-Polymer: Adjust pH to 5.5 using 0.1 M HCl. (Acid catalysis is mandatory for efficient ketone reactivity).

    • For DMOVA-Polymer: Maintain pH at 7.4. (Aldehydes are sufficiently reactive at neutral pH).

  • Initiation: Add Adipic Acid Dihydrazide (ADH) at a 0.5 molar ratio relative to the theoretical carbonyl content.

  • Rheological Validation: Immediately transfer 1 mL of the mixture to a parallel-plate rheometer (25°C, 1 Hz frequency, 1% strain).

  • Observation: Monitor G' and G". The exact gel point is defined as the time when G' = G".

    • Expected Outcome: The DMOVA network will exhibit a rapid G' crossover (< 5 minutes), validating high electrophilicity. The LA network will show a gradual crossover (~45 minutes), validating its dynamic, slower kinetics.

Visualization: Workflow & Pathway Comparison

G cluster_LA Levulinic Acid (LA) Pathway cluster_DMOVA DMOVA Pathway Polymer Amine-Bearing Polymer (e.g., Gelatin) LA Levulinic Acid (Ketone-Acid) Polymer->LA DMOVA 3,3-Dimethyl-5-oxovaleric acid (Aldehyde-Acid) Polymer->DMOVA Poly_LA Ketone-Functionalized Polymer LA->Poly_LA EDC/NHS Coupling Net_LA Dynamic Ketohydrazone Network (Slow Gelation, pH-Sensitive) Poly_LA->Net_LA + ADH Crosslinker (Requires pH 5.5) Poly_DMOVA Aldehyde-Functionalized Polymer DMOVA->Poly_DMOVA EDC/NHS Coupling Net_DMOVA Robust Aldehydo-hydrazone Network (Fast Gelation, Highly Stable) Poly_DMOVA->Net_DMOVA + ADH Crosslinker (Efficient at pH 7.4)

Comparison of polymer functionalization and hydrazide cross-linking workflows for LA versus DMOVA.

References

  • Title: Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry Source: PubMed Central (PMC) / Bioconjugate Chemistry URL: [Link]

  • Title: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin Source: ACS Omega URL: [Link]

Safety & Regulatory Compliance

Safety

3,3-Dimethyl-5-oxovaleric acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical, highly controlled extension of the experimental workflow. When handling 3,3-Dimethyl-5-oxovaleric ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical, highly controlled extension of the experimental workflow. When handling 3,3-Dimethyl-5-oxovaleric acid , laboratories are confronted with a unique disposal challenge due to the molecule's bifunctional nature.

This compound possesses both a weakly acidic, corrosive carboxylic acid moiety and a highly reactive aldehyde group (5-oxo). Mismanaging this dual reactivity—such as by pouring it into an incompatible waste stream—can lead to uncontrolled exothermic polymerization or the release of hazardous vapors. This guide provides the causality behind its degradation and outlines self-validating, step-by-step protocols for its safe elimination.

Part 1: Physicochemical & Hazard Profiling

Before executing a disposal protocol, it is imperative to understand the quantitative parameters that dictate the chemical's behavior. 3,3-Dimethyl-5-oxovaleric acid (CAS: 77514-27-3) must be strictly segregated from strong bases, oxidizers, and reducing agents[1][2].

Table 1: Quantitative & Physicochemical Data Summary

ParameterSpecification / Detail
Chemical Name 3,3-Dimethyl-5-oxovaleric acid
CAS Registry Number 77514-27-3[1]
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Primary Functional Groups Carboxylic Acid (-COOH), Aldehyde (-CHO)
Waste Classification Non-Halogenated Organic Acid
Target Neutralization pH 6.0 – 8.0
Max Container Fill Volume 80% (to accommodate vapor expansion)[3]

Part 2: The Causality of Disposal (Why We Do What We Do)

In chemical safety, every action must be grounded in mechanistic logic. The disposal of 3,3-Dimethyl-5-oxovaleric acid relies on addressing its two functional groups:

  • The Aldehyde Hazard: Aldehydes are prone to autoxidation and can undergo violent aldol condensation reactions if exposed to strong alkalis during a rushed neutralization attempt. Therefore, if deactivating the chemical in the lab, we must first oxidize the aldehyde into a stable carboxylic acid (converting the molecule into a dicarboxylic acid derivative) before any pH adjustment occurs[4][5].

  • The Acid Hazard: Organic acids are corrosive. Even after the aldehyde is stabilized, the resulting acidic solution cannot be discharged into sanitary sewers. It must be neutralized to a precise pH range (6.0–8.0) to prevent damage to plumbing infrastructure and to comply with EPA/RCRA environmental guidelines[6].

Part 3: Self-Validating Experimental Protocols

Depending on the volume and purity of your waste, you must choose between direct segregation for commercial incineration or laboratory-scale chemical deactivation.

Protocol A: Direct Segregation & Incineration (Preferred for >50 mL or Mixed Waste)

Causality: Direct incineration is the most robust method for organic acids because it completely mineralizes the carbon skeleton into CO₂ and H₂O, bypassing the risk of intermediate polymerization.

  • Step 1: Segregation. Transfer the waste into a high-density polyethylene (HDPE) or glass container designated strictly for "Non-Halogenated Organic Acid Waste." Do not mix with inorganic acids (e.g., Nitric Acid) to prevent violent oxidation[2].

  • Step 2: Headspace Management. Fill the waste container to no more than 80% capacity. This prevents spillage and accounts for potential vapor expansion[3].

  • Step 3: Storage. Store the sealed container in a ventilated, corrosive-resistant cabinet. Ensure the container is disposed of within six (6) months of the first accumulation date to comply with accumulation limits[3].

  • Step 4: Incineration. Transfer to an EPA-approved licensed waste disposal firm for controlled incineration with flue gas scrubbing[4].

Protocol B: Laboratory-Scale Chemical Deactivation (For Pure Aqueous Quantities <50 mL)

Causality: For small, residual amounts, controlled oxidation using Potassium Permanganate (KMnO₄) neutralizes the reactive aldehyde group, followed by pH neutralization[4][5].

  • Step 1: Preparation. In a fume hood, place a large flask in an ice bath. Dilute the 3,3-Dimethyl-5-oxovaleric acid waste with distilled water (at least a 1:10 ratio) and begin magnetic stirring[4].

  • Step 2: Oxidation. Slowly, dropwise, add a saturated solution of Potassium Permanganate (KMnO₄). The reaction is exothermic; the ice bath prevents thermal runaway[4].

  • Step 3: Validation Checkpoint 1 (Visual). This is a self-validating step. The deep purple color of Mn(VII) will transition to a dark brown precipitate of Manganese Dioxide (MnO₂). The persistence of a faint purple tint indicates the aldehyde has been completely consumed and oxidized[4].

  • Step 4: Filtration. Filter the mixture to remove the solid MnO₂ precipitate. The solid MnO₂ must be collected as solid hazardous waste[4].

  • Step 5: Neutralization. Slowly add dilute Sodium Hydroxide (NaOH) to the filtrate to neutralize the newly formed dicarboxylic acid.

  • Step 6: Validation Checkpoint 2 (pH). Use pH indicator strips or a calibrated pH meter to confirm the solution is between pH 6.0 and 8.0[6]. Once validated, the aqueous solution can be collected as standard aqueous waste.

Part 4: Disposal Logic Visualization

To ensure standard operating procedures are followed without ambiguity, I have mapped the decision-making process into the workflow diagram below.

DisposalWorkflow Start 3,3-Dimethyl-5-oxovaleric Acid Waste Check Assess Volume & Purity Start->Check Direct Direct Incineration (Preferred Route) Check->Direct > 50 mL or Mixed Deactivation Lab-Scale Deactivation (< 50 mL Aqueous) Check->Deactivation < 50 mL Pure Segregate Segregate as Non-Halogenated Organic Direct->Segregate Oxidize Oxidize Aldehyde (KMnO4 / NaOCl) Deactivation->Oxidize Incinerate EPA-Approved Incineration Segregate->Incinerate Neutralize Neutralize Acid (pH 6-8) Oxidize->Neutralize Aqueous Aqueous Waste Collection Neutralize->Aqueous

Decision workflow for the proper disposal and deactivation of 3,3-Dimethyl-5-oxovaleric acid waste.

References

  • [1] 3,3-dimethyl-5-oxovaleric acid — Chemical Substance Information , NextSDS, 1

  • [3] Chemical Waste , USC Environmental Health & Safety, 3

  • [4] Proper Disposal of Succinaldehyde: A Comprehensive Guide for Laboratory Professionals , BenchChem, 4

  • [6] Laboratory Hazardous Waste Disposal Guidelines , Central Washington University, 6

  • [5] Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals , EPFL, 5

  • [2] Hazardous Materials Disposal Guide , Nipissing University, 2

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Dimethyl-5-oxovaleric Acid

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain within the laboratory. The handling of any chemical reagent demands a protocol-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain within the laboratory. The handling of any chemical reagent demands a protocol-driven approach, not just for efficacy, but for personal and environmental safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 3,3-Dimethyl-5-oxovaleric acid. Our approach is grounded in a risk-assessment framework, explaining not just what to wear, but why each component is critical to a self-validating system of safety.

While a specific Safety Data Sheet (SDS) for 3,3-Dimethyl-5-oxovaleric acid is not widely available, its structure as a carboxylic acid allows us to extrapolate necessary precautions from well-documented analogs like 2-Oxovaleric acid and 4-Methyl-2-oxovaleric acid. These related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Therefore, our recommendations are built upon this foundational, conservative assessment of risk.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the potential hazards is the first step in mitigating them. Based on analogous chemical structures, the primary risks associated with 3,3-Dimethyl-5-oxovaleric acid are:

  • Skin Irritation (H315): Direct contact can lead to redness, inflammation, or chemical burns[1][2][3][5].

  • Serious Eye Damage/Irritation (H319): This is a critical risk. Splashes can cause significant, potentially irreversible, damage to the eyes[1][2][3][5][6].

  • Respiratory Irritation (H335): Inhalation of vapors, mists, or aerosols may irritate the respiratory tract[1][4].

Our entire PPE strategy is designed to create effective barriers against these three primary routes of exposure.

Core Protective Equipment: A Multi-Layered Defense

A comprehensive PPE plan is your primary defense. All handling of 3,3-Dimethyl-5-oxovaleric acid should, at a minimum, be performed inside a certified chemical fume hood to control vapor inhalation[6][7][8].

Eye and Face Protection: The Non-Negotiable Barrier

Given the high risk of serious eye irritation, robust eye protection is mandatory.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully-sealing, indirectly-vented chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards[9][10]. This design prevents liquids from entering around the edges.

  • Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing during procedures like transferring or heating, a polycarbonate face shield must be worn in addition to chemical splash goggles[9][11]. The face shield provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Glove

Hands are the most likely part of the body to come into direct contact with the chemical[12]. Glove selection is therefore a critical decision based on chemical compatibility and the nature of the task.

  • Material Selection: For handling carboxylic acids, gloves made from nitrile or butyl rubber are highly recommended[11]. Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity. Butyl rubber provides superior protection against stronger acids and is ideal for more hazardous situations[11]. Avoid latex gloves, as they offer poor protection against many chemicals.

  • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For procedures with a higher risk of contamination or when handling more concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Proper Technique: Never touch surfaces like doorknobs, keyboards, or personal items with gloved hands.

Table 1: Glove Selection Guide for Carboxylic Acids

Glove MaterialProtection LevelRecommended Use Cases
Nitrile ExcellentGeneral handling, solution preparation, transfers. Good for incidental contact.
Butyl Rubber SuperiorHandling concentrated acid, spill cleanup, extended-duration tasks.
Neoprene GoodOffers flexibility and is a viable alternative to nitrile for some applications[11].
Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully-buttoned front is the minimum requirement.

  • Chemical-Resistant Apron: When transferring liquids or performing any task with a high splash potential, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat[12][13].

  • Full-Body Protection: In the event of a large-scale spill or when working in a situation with a high risk of extensive exposure, a full-body chemical-resistant suit may be necessary[11].

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting.

Respiratory Protection

All work with 3,3-Dimethyl-5-oxovaleric acid should be conducted in a chemical fume hood to minimize inhalation exposure[7]. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.

  • Respirator Type: An N95 mask is suitable for low-level fumes or powders, but for higher vapor concentrations, a half-mask or full-face respirator with organic vapor cartridges is necessary[10][11].

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. A qualitative or quantitative fit test must be performed before initial use.

Operational Plan: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Step-by-Step Donning Procedure
  • Body Protection: Don lab coat and/or apron.

  • Respiratory Protection: If required, don your respirator. Perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Step-by-Step Doffing (Removal) Procedure

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Body Protection: Unbutton your lab coat or apron. Remove it by rolling it away from your body, touching only the inside surfaces.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, handling them by the straps.

  • Respirator: Remove respirator (if used).

  • Inner Gloves: Remove the final pair of gloves, again, turning them inside-out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[1][7][8].

Disposal Plan

All disposable PPE (gloves, aprons) contaminated with 3,3-Dimethyl-5-oxovaleric acid must be disposed of as hazardous chemical waste in a designated, sealed container[1]. Do not discard in regular trash.

Emergency Response Protocol

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. Remove any contaminated clothing. Seek medical attention if irritation persists[1][2].

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[1][4]. Remove contact lenses if present and easy to do[1][2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][4].

  • Spill: Evacuate the immediate area. Use an inert absorbent material to contain the spill. Do not allow the product to enter drains[1][8]. All cleanup materials must be treated as hazardous waste.

Diagram: PPE Selection Workflow

This diagram outlines the logical flow for determining the appropriate level of PPE for any task involving 3,3-Dimethyl-5-oxovaleric acid.

PPE_Workflow cluster_0 start Start: Task Assessment (Handling 3,3-Dimethyl-5-oxovaleric acid) fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop STOP Do not proceed without proper engineering controls. fume_hood->stop No volume_check Handling small quantities? (<100mL, no splash risk) fume_hood->volume_check Yes base_ppe Required Base PPE: - Nitrile Gloves (Single Pair) - Lab Coat - Chemical Splash Goggles volume_check->base_ppe Yes enhanced_ppe Required Enhanced PPE: - Nitrile/Butyl Gloves (Double) - Lab Coat + Chemical Apron - Goggles + Face Shield volume_check->enhanced_ppe No respirator_check Is there a risk of aerosol generation or spill outside hood? base_ppe->respirator_check enhanced_ppe->respirator_check add_respirator Add Respirator (Organic Vapor Cartridge) respirator_check->add_respirator Yes proceed Proceed with Caution Follow Doffing & Disposal Protocol respirator_check->proceed No add_respirator->proceed caption PPE Selection Workflow

Caption: A flowchart for risk-based PPE selection.

References

  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • Sigma-Aldrich. (2021, August 31). SAFETY DATA SHEET for 2-Oxovaleric acid.
  • Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • 3M. (2024, September 19). Safety Data Sheet.
  • Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.
  • NextSDS. 3,3-dimethyl-5-oxovaleric acid — Chemical Substance Information.
  • Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET for 3-Methyl-2-oxovaleric Acid.
  • Merck Millipore. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for valeric acid.
  • TCI EUROPE N.V. SAFETY DATA SHEET for Methyl 4,4-Dimethyl-3-oxovalerate.
  • Tokyo Chemical Industry. (2025, November 6). SAFETY DATA SHEET for Ethyl 4,4-Dimethyl-3-oxovalerate.
  • Scribd. Carboxylic Acids Laboratory Guide.
  • NextSDS. methyl 3,3-dimethyl-5-oxovalerate — Chemical Substance Information.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for 4-Methyl-2-oxovaleric acid.
  • Chemguide. making carboxylic acids.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • University of Minnesota Extension. Using personal protective equipment on the farm.
  • Study.com. Preparing Carboxylic Acids: Description & Methods.
  • Ask IFAS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Chemistry Steps. (2025, November 23). Preparation of Carboxylic Acids.
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • Merck Millipore. (2022). SAFETY DATA SHEET.

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